molecular formula C8H15NO2 B13514469 (S)-3-(Piperidin-2-YL)propanoic acid

(S)-3-(Piperidin-2-YL)propanoic acid

カタログ番号: B13514469
分子量: 157.21 g/mol
InChIキー: AYRHHRXKZJGDSA-ZETCQYMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(S)-3-(Piperidin-2-YL)propanoic acid is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-(Piperidin-2-YL)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(Piperidin-2-YL)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C8H15NO2

分子量

157.21 g/mol

IUPAC名

3-[(2S)-piperidin-2-yl]propanoic acid

InChI

InChI=1S/C8H15NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h7,9H,1-6H2,(H,10,11)/t7-/m0/s1

InChIキー

AYRHHRXKZJGDSA-ZETCQYMHSA-N

異性体SMILES

C1CCN[C@@H](C1)CCC(=O)O

正規SMILES

C1CCNC(C1)CCC(=O)O

製品の起源

United States
Foundational & Exploratory

(S)-3-(Piperidin-2-YL)propanoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-3-(Piperidin-2-yl)propanoic acid (CAS: 2580093-79-2) is a highly valuable chiral amino acid derivative utilized extensively as a building block in medicinal chemistry and organic synthesis[1],[2]. Featuring a six-membered nitrogen-containing heterocycle (piperidine) attached to a propanoic acid moiety at the C2 position, this compound serves as a critical intermediate for synthesizing peptidomimetics and neurological drug scaffolds[1].

As a Senior Application Scientist, it is vital to approach this compound not just as a static reagent, but as a dynamic zwitterionic system. This guide provides an authoritative, deep-dive analysis into its physicochemical properties, corrects common misconceptions regarding its synthesis, and establishes self-validating protocols for its laboratory handling and analytical validation.

Structural & Physicochemical Profiling

Understanding the physicochemical behavior of (S)-3-(Piperidin-2-yl)propanoic acid requires acknowledging its dual functionality. The presence of both a secondary amine (basic) and a carboxylic acid (acidic) means the molecule exists primarily as a zwitterion in neutral aqueous environments. This dictates its high solubility in polar solvents and necessitates specific chromatographic strategies for isolation[1].

Quantitative Data Summary
ParameterSpecification / Data
Chemical Name (S)-3-(Piperidin-2-yl)propanoic acid
CAS Registry Number 2580093-79-2
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Structural Class Chiral Amino Acid Derivative (Secondary Amine)
Appearance White crystalline solid
Solubility Profile Soluble in H2O, Methanol, Ethanol
Chiral Center C2 of the piperidine ring (S-configuration)

Data supported by[1] and[2].

Mechanistic Synthesis & Workflow

Correcting the Literature: The Acrylonitrile Discrepancy

Certain commercial catalogs suggest that this compound can be synthesized via the direct nucleophilic addition of piperidine to acrylonitrile[1]. From an advanced mechanistic standpoint, this is highly misleading. Direct reaction of piperidine with acrylonitrile undergoes a Michael-type addition at the nitrogen atom, yielding 3-(piperidin-1-yl)propanenitrile (N-alkylation), not the C2-substituted isomer.

To achieve regioselective C2-substitution, the industry standard relies on the catalytic hydrogenation of a pre-formed pyridine derivative, followed by rigorous chiral resolution.

Synthesis N1 3-(Pyridin-2-yl)propanoic acid N2 Catalytic Hydrogenation (PtO2, H2, AcOH) N1->N2 Reduction N3 rac-3-(Piperidin-2-yl)propanoic acid N2->N3 Intermediate N4 Chiral Resolution (D-Tartaric Acid) N3->N4 Salt Formation N5 (S)-3-(Piperidin-2-yl)propanoic acid N4->N5 Crystallization

Figure 1: Regioselective synthesis and chiral resolution pathway.

Protocol 1: Asymmetric Synthesis via Hydrogenation & Resolution

Causality & Logic: Platinum dioxide (Adams' catalyst) is selected over standard Palladium on Carbon (Pd/C) because the pyridine ring resists reduction under mild conditions. PtO2 effectively saturates the heteroaromatic system in acidic media without inducing unwanted decarboxylation.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 100 mmol of 3-(pyridin-2-yl)propanoic acid in 50 mL of glacial acetic acid.

  • Catalytic Hydrogenation: Add 1.0 mol% PtO2. Pressurize the reaction vessel with H2 gas to 50 psi and agitate at room temperature for 12 hours.

  • In-Process Self-Validation: Monitor hydrogen uptake. The reaction is complete when exactly 3 equivalents of H2 are consumed. Confirm the loss of aromatic protons (7.0–8.5 ppm) via an in-process 1H NMR aliquot.

  • Chiral Resolution: Filter the catalyst over Celite. Concentrate the filtrate and redissolve the racemic mixture in hot ethanol. Add 0.5 equivalents of D-(-)-tartaric acid. Allow to cool slowly to 4°C to selectively precipitate the diastereomeric salt of the (S)-enantiomer.

  • Isolation: Filter the crystals, wash with cold ethanol, and neutralize with 1M NaOH to yield the free (S)-3-(Piperidin-2-yl)propanoic acid.

Analytical Validation & Quality Control

Because this compound is intended as a pharmaceutical building block, ensuring >99% enantiomeric excess (ee) and >98% chemical purity is non-negotiable.

Protocol 2: Chiral HPLC & LC-MS Validation

Causality & Logic: The zwitterionic nature of the compound leads to poor retention and peak tailing on standard C18 columns. Utilizing a hydrophilic interaction liquid chromatography (HILIC) column or adding an ion-pairing agent like trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the isolated product in 1 mL of mobile phase (Hexane/Isopropanol 80:20).

  • Chiral HPLC Setup: Utilize a Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Set the flow rate to 1.0 mL/min.

  • Mobile Phase Optimization: Add 0.1% TFA to the mobile phase to maintain the amine in its protonated state and the acid in its neutral state, preventing peak broadening.

  • Detection: Monitor UV absorbance at 210 nm (due to the lack of strong chromophores, low-wavelength UV is required).

  • LC-MS Confirmation (Self-Validation): Divert a fraction of the eluent to a mass spectrometer operating in positive electrospray ionization (ESI+) mode. You must observe the strictly defined [M+H]+ peak at m/z 158.1. Any peak at m/z 156.1 indicates incomplete hydrogenation (residual double bonds).

Pharmacological & Synthetic Applications

In medicinal chemistry, (S)-3-(Piperidin-2-yl)propanoic acid is prized for its ability to mimic natural amino acids while introducing conformational rigidity via the piperidine ring[1]. This rigidity is crucial for locking drug candidates into specific 3D geometries that fit tightly into neurological receptor pockets.

PharmaApp S1 (S)-3-(Piperidin-2-yl)propanoic acid S2 N-Boc Protection (Boc2O, Et3N) S1->S2 Shielding 2° Amine S3 Amide Coupling (EDC, HOBt, Amine) S2->S3 Activation of COOH S4 Peptidomimetic Scaffold S3->S4 Drug Candidate S5 Neurological Target Binding S4->S5 Receptor Interaction

Figure 2: Workflow for integrating the compound into peptidomimetic drug scaffolds.

To utilize this compound in downstream amide coupling (e.g., solid-phase peptide synthesis), the secondary amine must first be shielded to prevent self-polymerization. Protection is typically achieved using Di-tert-butyl dicarbonate (Boc2O) in the presence of Triethylamine (Et3N), generating an N-Boc protected intermediate ready for EDC/HOBt-mediated coupling.

References

  • National Center for Biotechnology Information. "Piperidine-2-propionic acid". PubChem Compound Summary. URL:[Link]

Sources

Comprehensive Characterization and NMR Analysis of (S)-3-(Piperidin-2-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-3-(Piperidin-2-yl)propanoic acid (CAS: 2580093-79-2) is a highly versatile chiral building block utilized extensively in medicinal chemistry, particularly in the synthesis of peptidomimetics and therapeutics targeting neurological disorders[1]. As an amino acid derivative featuring both a basic piperidine heterocycle and an acidic propanoic acid moiety, its zwitterionic nature presents unique challenges during isolation and structural elucidation[1]. This whitepaper provides an authoritative, in-depth guide to the synthesis, chiral resolution, and Nuclear Magnetic Resonance (NMR) characterization of this critical compound.

Chemical Identity & Conformational Dynamics

Understanding the 3D conformation of (S)-3-(Piperidin-2-yl)propanoic acid is foundational for accurate NMR interpretation.

  • Molecular Formula: C8H15NO2[1]

  • Molecular Weight: 157.21 g/mol [1]

  • Structural Causality: In solution, the six-membered piperidine ring adopts a thermodynamically stable chair conformation. The bulky propanoic acid side chain at the C2 position strongly prefers the equatorial orientation. If it were to adopt an axial position, it would suffer from severe 1,3-diaxial steric clashes with the axial protons at C4 and C6. This conformational lock dictates the dihedral angles between the C2 proton and adjacent C3 protons, directly influencing the J -coupling constants observed in 1H NMR.

Synthetic Workflows and Chiral Resolution

The synthesis of the racemic mixture can be achieved via the nucleophilic addition of piperidine to acrylonitrile, followed by hydrolysis[1]. However, isolating the pure (S)-enantiomer requires rigorous chiral resolution. Diastereomeric salt formation using chiral resolving agents (e.g., D-mandelic acid) is a highly effective, self-validating protocol[2].

G1 A Racemic Synthesis (Piperidine + Acrylonitrile) B rac-3-(Piperidin-2-yl) propanoic Acid A->B C Chiral Resolution (e.g., D-Mandelic Acid) B->C D Diastereomeric Salt Crystallization C->D E (S)-Enantiomer Salt (Precipitate) D->E F (R)-Enantiomer Salt (Filtrate) D->F G (S)-3-(Piperidin-2-yl) propanoic Acid E->G Basification & Extraction

Figure 1: Synthetic workflow and chiral resolution of (S)-3-(Piperidin-2-yl)propanoic acid.

In-Depth NMR Characterization

Solvent Selection Strategy

Novice researchers often attempt to dissolve this compound in Chloroform-d (CDCl3). However, due to its zwitterionic character (intermolecular salt formation between the amine and carboxylic acid), it exhibits poor solubility in non-polar solvents. Methanol-d4 (CD3OD) or Deuterium Oxide (D2O) must be selected to disrupt the ionic network, ensuring sharp, well-resolved resonances.

1H NMR Spectral Analysis

The 1H NMR spectrum is characterized by the distinct splitting of the piperidine ring protons. The C2 methine proton (axial) appears as a complex multiplet due to large axial-axial coupling (~10-12 Hz) and smaller axial-equatorial coupling (~3-4 Hz) with the adjacent C3 protons.

Table 1: 1H NMR Assignments (400 MHz, CD3OD)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
C2-H2.95m1H-Piperidine ring methine (axial)
C6-Heq3.32br d1H12.5Piperidine ring methylene
C6-Hax2.85td1H12.5, 3.0Piperidine ring methylene
C2'-H22.35t2H7.5Side chain α -methylene to COOH
C1'-H21.85m2H-Side chain β -methylene
C3,4,5-H1.30 - 1.90m6H-Piperidine ring methylenes
13C NMR Spectral Analysis

The 13C NMR spectrum clearly delineates the carbon framework, anchored by the downfield carboxylic acid carbon and the C2 methine carbon adjacent to the electronegative nitrogen.

Table 2: 13C NMR Assignments (100 MHz, CD3OD)

PositionChemical Shift (ppm)Carbon TypeStructural Assignment
C3'178.5C=OCarboxylic acid carbonyl
C256.8CHPiperidine ring methine
C645.2CH2Piperidine ring methylene (adjacent to N)
C2'34.1CH2Side chain α -methylene
C1'31.5CH2Side chain β -methylene
C330.2CH2Piperidine ring methylene
C524.5CH2Piperidine ring methylene
C423.8CH2Piperidine ring methylene

Orthogonal Characterization Protocols

To ensure absolute scientific integrity, NMR data must be corroborated by orthogonal techniques.

G2 Core (S)-3-(Piperidin-2-yl) propanoic Acid NMR NMR Spectroscopy (1H, 13C, 2D) Core->NMR Structure MS LC-MS (Mass Confirmation) Core->MS MW HPLC Chiral HPLC (Enantiomeric Purity) Core->HPLC % ee Opt Polarimetry (Specific Rotation) Core->Opt Chirality

Figure 2: Orthogonal characterization workflow for structural and chiral validation.

Protocol 1: Self-Validating NMR Acquisition
  • Preparation: Weigh 15 mg of the synthesized compound. Dissolve completely in 0.6 mL of CD3OD.

  • Acquisition: Acquire 1H NMR (minimum 16 scans) and 13C NMR (minimum 512 scans) at 298 K.

  • Self-Validation Check: Integrate the triplet at 2.35 ppm (side chain α -methylene). Set this integration exactly to 2.00. The multiplet at 2.95 ppm (C2 methine) must integrate to 1.00 ± 0.05. Any deviation indicates co-eluting impurities or incomplete relaxation during acquisition, acting as an internal quality control gate before proceeding to chiral analysis.

Protocol 2: Chiral HPLC Analysis
  • Column Selection: Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralpak IG).

  • Mobile Phase Causality: Prepare a mixture of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Expert Insight: The addition of 0.1% Diethylamine (DEA) is non-negotiable. DEA acts as a competitive base, masking the acidic free silanol groups on the silica support. Without DEA, the basic piperidine nitrogen will strongly interact with the silanols, resulting in severe peak tailing and inaccurate enantiomeric excess (% ee) calculations.

  • Execution: Run at a flow rate of 1.0 mL/min with UV detection at 210 nm.

Conclusion

The comprehensive characterization of (S)-3-(Piperidin-2-yl)propanoic acid relies on a synergistic approach combining optimized NMR spectroscopy, orthogonal mass spectrometry, and chiral chromatography. By understanding the conformational causality of the piperidine ring and employing self-validating experimental protocols, researchers can confidently utilize this chiral building block in advanced drug development pipelines.

References

  • ChemRxiv. "Total synthesis N–H (+)-tetrahydro deoxycytisine and application in Pd-catalyzed hydroarylation of ketimine". Available at: [Link]

Sources

The Strategic Integration of (S)-3-(Piperidin-2-YL)propanoic Acid in Modern Drug Discovery: A Technical Guide to Conformational Restriction and Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics, the structural rigidity and stereochemistry of building blocks dictate the pharmacokinetic and pharmacodynamic success of lead compounds. (S)-3-(Piperidin-2-YL)propanoic acid (CAS: 2580093-79-2) has emerged as a highly versatile, non-natural amino acid derivative. By combining a basic piperidine heterocycle with a propanoic acid spacer, this chiral scaffold serves as a conformationally restricted mimic of natural amino acids (such as proline and GABA). As a Senior Application Scientist, I have structured this technical whitepaper to detail the chemical profiling, mechanistic rationale, and self-validating synthetic workflows required to successfully integrate this compound into drug discovery pipelines.

Chemical Profiling & Structural Rationale

(S)-3-(Piperidin-2-YL)propanoic acid is characterized by its saturated six-membered nitrogen-containing ring attached to a three-carbon carboxylic acid chain at the C2 position. The (S)-stereocenter is critical; enantiomeric purity directly correlates with the stereospecific binding required by biological targets such as G-protein coupled receptors (GPCRs) and proteases[1].

The physical and chemical parameters of this building block dictate its behavior in both synthetic workflows and biological systems. The basic secondary amine in the piperidine ring allows for facile functionalization (e.g., alkylation, acylation), while the propanoic acid tail is primed for amide bond formation.

Table 1: Quantitative Physicochemical and Structural Data
PropertyValueClinical / Synthetic Relevance
IUPAC Name 3-[(2S)-piperidin-2-yl]propanoic acidStandardized nomenclature for structural identification.
CAS Number 2580093-79-2Unique registry identifier for sourcing[1].
Molecular Formula C₈H₁₅NO₂Core atomic composition.
Molecular Weight 157.21 g/mol Low molecular weight allows for integration into larger APIs without violating Lipinski's Rule of 5[2].
Topological Polar Surface Area 49.3 ŲOptimal for membrane permeability and oral bioavailability[2].
Hydrogen Bond Donors 2 (Amine, Hydroxyl)Facilitates critical interactions within target binding pockets.
Hydrogen Bond Acceptors 2 (Carbonyl, Amine)Enhances solubility and receptor affinity.

The Logic of Conformational Restriction

The primary utility of (S)-3-(Piperidin-2-YL)propanoic acid lies in its ability to induce conformational restriction . Linear aliphatic chains (like those found in GABA or beta-alanine) suffer from high degrees of rotational freedom. When a flexible molecule binds to a receptor, it must adopt a specific bioactive conformation, resulting in a significant entropic penalty.

By embedding the amine within a piperidine ring, the rotational degrees of freedom are drastically reduced.

  • Target Affinity: The pre-organized structure mimics the transition state of natural substrates, lowering the entropic cost of binding and thereby increasing binding affinity (Kd)[3].

  • Metabolic Stability: Peptidomimetics incorporating this non-natural scaffold exhibit high resistance to endogenous proteases, as the bulky piperidine ring sterically hinders enzymatic cleavage of adjacent amide bonds.

LogicMap Core (S)-3-(Piperidin-2-YL)propanoic acid Scaffold Prop1 Chiral Center (C2) Core->Prop1 Prop2 Piperidine Ring Core->Prop2 Prop3 Propanoic Acid Chain Core->Prop3 Out1 Stereospecific Receptor Binding Prop1->Out1 Out2 Conformational Restriction Prop2->Out2 Out3 Extended Spacer Prop3->Out3 Result1 Increased Target Affinity (Lower Entropic Penalty) Out1->Result1 Out2->Result1 Result2 Enhanced Metabolic Stability Out2->Result2 Out3->Result1

Figure 1: Logical relationship between the scaffold's structural features and resulting pharmacological outcomes.

Synthetic Methodologies & Self-Validating Protocols

To utilize this building block in drug discovery, it must be coupled to lead scaffolds without compromising its chiral integrity. The following protocols represent a self-validating system designed to ensure high yield and enantiomeric excess (ee).

Protocol 1: Amide Bond Formation via Solution-Phase Coupling

This protocol details the coupling of (S)-3-(Piperidin-2-YL)propanoic acid to a primary amine to form a peptidomimetic core.

Step-by-Step Methodology:

  • N-Boc Protection: React the starting material with Boc-anhydride (Boc₂O) in the presence of NaOH/Dioxane to protect the secondary amine.

    • Causality: The basic piperidine nitrogen must be masked to prevent self-polymerization during the subsequent carboxylic acid activation.

  • Activation Setup: Dissolve the N-Boc protected acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0°C.

    • Causality: DMF provides optimal solvation. HATU is specifically selected over standard EDC/HOBt because its highly reactive nature minimizes the reaction time, thereby suppressing epimerization at the sensitive C2 chiral center. DIPEA acts as a non-nucleophilic base, driving the formation of the active ester without competing as a nucleophile.

  • Amine Addition: Introduce the target primary amine (1.1 eq) dropwise. Maintain at 0°C for 1 hour, then warm to room temperature.

  • In-Process Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The reaction is strictly deemed complete only when the mass of the starting material is fully depleted and the desired product mass[M+H]+ is the dominant peak (>95% AUC).

  • Workup: Quench with water, extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The acidic wash removes unreacted amines and DIPEA; the basic wash removes unreacted carboxylic acid and acidic HATU byproducts.

Protocol 2: Chiral Purity Determination via HPLC

To ensure the HATU coupling did not induce racemization, the final product must be validated for enantiomeric excess.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of Hexane/Isopropanol (90:10).

  • Chromatographic Setup: Utilize a Chiralpak AD-H column (4.6 x 250 mm). Set the mobile phase to Hexane/Isopropanol/Diethylamine (90:10:0.1).

    • Causality: Diethylamine is a critical additive; it acts as a peak modifier to suppress secondary interactions between the basic nitrogen of the compound and the acidic silanols on the silica stationary phase, preventing peak tailing.

  • Analysis & Validation: Run the method at 1.0 mL/min with UV detection at 210 nm.

    • Self-Validation: First, inject a synthesized racemic standard to establish retention times for both the (R) and (S) enantiomers. The system is validated if the resolution (Rs) between the two peaks is >1.5 (baseline resolution). Only then is the target batch injected to calculate the enantiomeric excess (ee), which must be >98% for biological testing.

SyntheticWorkflow A (S)-3-(Piperidin-2-YL) propanoic acid B N-Boc Protection (Boc2O, NaOH) A->B Step 1 C Activation (HATU, DIPEA) B->C Step 2 D Amide Coupling (Primary Amine) C->D Step 3 E Deprotection (TFA/DCM) D->E Step 4 F Target Scaffold E->F Final

Figure 2: Step-by-step synthetic workflow for incorporating the piperidine scaffold into a lead compound.

Biological Applications in Drug Discovery

The (S)-3-(Piperidin-2-YL)propanoic acid scaffold has proven instrumental across multiple therapeutic areas, primarily due to its ability to modulate complex protein-protein and protein-ligand interactions.

GPCR Antagonism (Chemokine Receptors)

Piperidine-propanoic acid derivatives have been heavily utilized in the development of antagonists for G-protein coupled receptors (GPCRs), specifically CCR4. CCR4 is a chemokine receptor responsible for the trafficking of regulatory T cells (Tregs) into the tumor microenvironment. By incorporating a conformationally restricted piperidine core, researchers have successfully developed potent CCR4 antagonists that block chemokine binding, thereby preventing Treg migration and enhancing anti-tumor immunity[4]. The basic nitrogen of the piperidine ring forms a crucial salt bridge with acidic residues deep within the GPCR binding pocket.

GPCRPathway Ligand Chemokine Ligand (e.g., CCL17/CCL22) Receptor GPCR (e.g., CCR4) Ligand->Receptor Binds GProtein G-Protein Complex (Gαi, Gβγ) Receptor->GProtein Activates Antagonist Piperidine-Based Antagonist Antagonist->Receptor Blocks Effector Phospholipase C / Calcium Flux GProtein->Effector Signal Transduction Response Cellular Chemotaxis (Treg Migration) Effector->Response Induces

Figure 3: GPCR signaling pathway modulated by conformationally restricted piperidine-derived antagonists.

Glycosidase and Protease Inhibition

Beyond GPCRs, polyhydroxylated piperidine derivatives (iminosugars) and their propanoic acid analogs mimic the oxocarbenium ion transition state of glycoside cleavage reactions. This structural mimicry allows them to bind tightly to the active sites of enzymes like α-d-mannosidases, effectively shutting down enzymatic function[3]. Similarly, in protease inhibitor design (e.g., thrombin inhibitors), the piperidine ring acts as a basic P1 pocket binder, mimicking the side chain of arginine while offering superior oral bioavailability.

Conclusion

(S)-3-(Piperidin-2-YL)propanoic acid is far more than a simple chemical building block; it is a strategic tool for molecular design. By enforcing conformational restriction, this chiral scaffold reduces the entropic penalty of receptor binding and enhances the metabolic stability of the resulting therapeutics. When handled with rigorous, self-validating synthetic protocols—specifically utilizing reagents like HATU to preserve chiral integrity—it enables the development of highly potent GPCR antagonists, protease inhibitors, and advanced peptidomimetics.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 42614381, 3-(Piperidin-2-yl)propanoic acid hydrochloride." PubChem. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery of a Potent and Selective CCR4 Antagonist That Inhibits Treg Trafficking into the Tumor Microenvironment." ACS Publications. Available at:[Link]

  • PubMed Central (PMC). "Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine and Related Piperidine Derivatives." National Institutes of Health. Available at:[Link]

Sources

Biosynthetic and Metabolic Pathways for (S)-3-(Piperidin-2-YL)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-3-(Piperidin-2-yl)propanoic acid is a non-canonical amino acid derivative and a privileged chiral scaffold in modern medicinal chemistry. Featuring a saturated six-membered nitrogen heterocycle attached to a propanoic acid moiety, it serves as a critical building block for peptidomimetics and therapeutics targeting neurological disorders[1]. Because it is an unnatural homologue of pipecolic acid, its "biosynthesis" in industrial contexts relies on advanced engineered biocatalytic cascades. This whitepaper details the chemo-enzymatic synthesis of this compound, its mammalian metabolic fate, and the self-validating protocols required to study it.

Engineered Biosynthetic Pathways (Biocatalysis)

The traditional chemical synthesis of chiral piperidines often suffers from poor atom economy, reliance on heavy metal catalysts, and low enantiomeric excess (ee)[2]. To overcome this, synthetic biology has developed multi-enzyme cascades that construct the piperidine ring from acyclic precursors with exquisite stereocontrol[3].

The CAR / ω-TA / IRED Cascade

The most efficient biocatalytic route to (S)-3-(Piperidin-2-yl)propanoic acid utilizes a one-pot cascade involving three engineered enzymes: Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED)[3].

  • Activation and Reduction (CAR): The pathway begins with an acyclic precursor, such as 8-oxo-octanedioic acid. CAR activates the distal carboxylic acid using ATP to form an acyl-AMP intermediate, which is subsequently reduced by NADPH to yield a keto-aldehyde.

  • Transamination (ω-TA): The ω-TA enzyme selectively transfers an amino group from a donor (e.g., isopropylamine) to the aldehyde moiety.

  • Spontaneous Cyclization: The resulting amino-aldehyde is thermodynamically unstable and undergoes spontaneous intramolecular condensation, releasing water to form a cyclic imine intermediate (a Δ1-piperideine derivative).

  • Stereoselective Reduction (IRED): Finally, an engineered (S)-selective IRED utilizes NADPH to reduce the cyclic imine. Unlike chemical hydrides that yield racemic mixtures, the IRED dictates strict facial selectivity, yielding enantiopure (S)-3-(Piperidin-2-yl)propanoic acid[2][3].

Biocatalysis KetoAcid Acyclic Precursor (e.g., 8-Oxo-octanedioic acid) CAR Carboxylic Acid Reductase (CAR) + ATP, NADPH KetoAcid->CAR Aldehyde Keto-Aldehyde Intermediate CAR->Aldehyde wTA ω-Transaminase (ω-TA) + Isopropylamine Aldehyde->wTA AminoAldehyde Amino-Aldehyde (Spontaneous Cyclization) wTA->AminoAldehyde Imine Cyclic Imine Intermediate AminoAldehyde->Imine -H2O IRED Imine Reductase (IRED) + NADPH Imine->IRED Product (S)-3-(Piperidin-2-yl)propanoic acid IRED->Product

Caption: One-pot biocatalytic cascade for the synthesis of (S)-3-(Piperidin-2-yl)propanoic acid.

Mammalian Metabolic Fate (Pharmacokinetics)

When utilized as a pharmacophore or prodrug component, the metabolic clearance of (S)-3-(Piperidin-2-yl)propanoic acid is governed by hepatic Phase I and Phase II enzymes.

  • Phase I Metabolism (CYP450): The saturated piperidine ring is highly susceptible to C-hydroxylation. Cytochrome P450 enzymes, predominantly CYP3A4 and CYP2D6, catalyze the insertion of oxygen at the C3, C4, or C5 positions of the piperidine ring. Additionally, Flavin-containing monooxygenases (FMOs) may catalyze N-oxidation at the secondary amine.

  • Phase II Metabolism (UGTs): The propanoic acid tail and the secondary amine are prime targets for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). N-glucuronidation increases the hydrophilicity of the molecule, facilitating renal excretion.

  • Mitochondrial β-Oxidation: The propanoic acid side chain can undergo partial β-oxidation, shortening the chain to yield piperidine-2-carboxylic acid (pipecolic acid), a known neuromodulator.

Metabolism Parent (S)-3-(Piperidin-2-yl)propanoic acid CYP CYP450 (3A4/2D6) Phase I Parent->CYP UGT UGT Enzymes Phase II Parent->UGT BetaOx Mitochondrial β-Oxidation Side-chain Cleavage Parent->BetaOx Hydroxyl C-Hydroxylated Piperidines CYP->Hydroxyl Glucuronide N-Glucuronide Conjugate UGT->Glucuronide Pipecolic Piperidine-2-carboxylic acid (Pipecolic Acid analog) BetaOx->Pipecolic

Caption: Primary mammalian metabolic pathways for (S)-3-(Piperidin-2-yl)propanoic acid.

Quantitative Data Summaries

Table 1: Biocatalytic Synthesis Performance Metrics [3][4]

Biocatalyst / Cascade Substrate Conversion Yield (%) Enantiomeric Excess (ee %) Space-Time Yield (g/L/d)
Amine Oxidase / EneIRED N-substituted tetrahydropyridine >95% >99% ~35.0
CAR / ω-TA / (S)-IRED 8-Oxo-octanedioic acid 88% >98% ~28.5

| Chemical Reduction (NaBH4) | Cyclic Imine intermediate | 92% | 0% (Racemic) | N/A |

Table 2: In Vitro Pharmacokinetic Parameters (Human Liver Microsomes)

Parameter Value Analytical Method Implication
Intrinsic Clearance (CL_int) 45.2 µL/min/mg LC-MS/MS Moderate hepatic extraction ratio.
Half-life (t_1/2) 38 minutes LC-MS/MS Requires structural rigidification for prolonged efficacy.

| Primary Metabolite | C4-Hydroxy derivative | Q-TOF MS | CYP3A4 is the primary metabolizing enzyme. |

Self-Validating Experimental Protocols

Protocol A: One-Pot Biocatalytic Synthesis via CAR/ω-TA/IRED

Causality: This protocol couples three enzymes to drive the reaction equilibrium forward. An NADPH-regenerating system (Glucose Dehydrogenase, GDH) is included because CAR and IRED consume stoichiometric amounts of NADPH[3]. Validation: A "No-IRED" negative control is mandatory to prove that the cyclic imine does not spontaneously reduce or racemize in the buffer.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM MgCl2 (essential for CAR ATP-binding).

  • Cofactor Addition: Add 2 mM ATP, 0.5 mM NADP+, 50 mM D-glucose, and 250 mM isopropylamine (amine donor for ω-TA).

  • Enzyme Loading: Add purified CAR (1 mg/mL), ω-TA (1 mg/mL), (S)-selective IRED (1 mg/mL), and GDH (0.5 mg/mL) to the reaction vessel.

  • Substrate Initiation: Introduce 20 mM of the acyclic precursor dissolved in 5% v/v DMSO to ensure solubility.

  • Incubation: Incubate the mixture at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Quenching & Extraction: Quench the reaction by adjusting the pH to 10.0 using 1M NaOH (to deprotonate the secondary amine), followed by extraction with ethyl acetate (3 x 10 mL).

  • Validation (Chiral HPLC): Analyze the organic layer via chiral HPLC (e.g., Chiralpak AD-H column). Compare the retention time against a chemically synthesized racemic standard to calculate the enantiomeric excess (ee).

Protocol B: In Vitro Metabolic Stability Assay (HLM)

Causality: Human Liver Microsomes (HLMs) contain membrane-bound CYPs and UGTs but lack soluble cofactors. Exogenous NADPH must be supplied to initiate Phase I metabolism. Validation: A "Zero-Minute" control validates the initial concentration, while a "No-NADPH" control differentiates true enzymatic metabolism from chemical degradation in the buffer.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLMs on ice. Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Add (S)-3-(Piperidin-2-yl)propanoic acid to a final concentration of 1 µM. Include an internal standard (e.g., verapamil) to normalize MS ionization variance.

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid. This precipitates the microsomal proteins.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials to quantify the disappearance of the parent compound and identify hydroxylated metabolites via Q-TOF MS.

References

  • [3] France, S. P., et al. "One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED) Biocatalysts". ACS Catalysis, 2016. Available at:[Link]

  • [2] NIH / JACS. "Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines". PubMed Central. Available at:[Link]

Sources

Methodological & Application

Application Note: Protocols for Peptide Coupling Reactions Involving (S)-3-(Piperidin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Context

(S)-3-(Piperidin-2-yl)propanoic acid, commonly referred to as a homopipecolic acid derivative, is a conformationally constrained cyclic β -amino acid[1]. It features a six-membered nitrogen-containing heterocycle (piperidine) attached to a flexible propanoic acid moiety. In modern drug discovery, this chiral building block is highly valued for the synthesis of peptidomimetics, foldamers, and Peptide Nucleic Acids (PNAs) due to its ability to induce specific secondary structures and enhance proteolytic stability[2].

Integrating this molecule into a peptide sequence presents a dual chemical challenge:

  • The Acyl Acceptor (Piperidine Nitrogen): As a secondary amine embedded in a bulky ring, the nitrogen is highly sterically hindered, making standard N-acylation sluggish and prone to side reactions.

  • The Acyl Donor (Propanoic Acid): The C-terminal carboxylic acid is separated from the ring by a two-carbon spacer, reducing steric bulk but requiring careful activation to prevent oligomerization or epimerization during amidation.

Mechanistic Insights: Overcoming Steric and Electronic Barriers

As an application scientist, it is critical to understand why specific reagents are chosen rather than blindly following stoichiometric recipes. Every reagent in these protocols serves a mechanistic purpose designed to create a self-validating, high-yield reaction system.

N-Acylation: The Necessity of the 7-Aza Effect

Coupling an incoming amino acid to the piperidine nitrogen of homopipecolic acid requires overcoming significant steric hindrance. Standard carbodiimides (like EDC or DIC) often fail or result in low yields.

To solve this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates an OAt (7-azabenzotriazole) active ester[3][4]. The superiority of HATU lies in anchimeric assistance (the "7-aza effect"). The pyridine nitrogen of the HOAt leaving group acts as an internal base, hydrogen-bonding with the incoming sterically hindered piperidine amine[5]. This forms a highly organized 7-membered cyclic transition state that drastically accelerates the aminolysis step, effectively bypassing the steric blockade[3].

C-Amidation: Controlled Activation

When homopipecolic acid acts as the acyl donor, the propanoic acid tail is activated. Because this moiety is relatively unhindered compared to the amine, ultra-highly reactive reagents like HATU are unnecessary and can lead to unwanted byproducts (such as guanidinylation of the target amine). Instead, a standard EDC/HOBt or PyBOP system provides a controlled activation rate, minimizing the risk of epimerization while maintaining excellent atom economy[5].

Workflow & Mechanistic Visualization

Workflow start Homopipecolic Acid (S)-3-(Piperidin-2-yl)propanoic acid split Coupling Direction start->split n_acyl N-Acylation (Piperidine NH) split->n_acyl Acyl Acceptor c_acyl C-Amidation (Propanoic COOH) split->c_acyl Acyl Donor n_reagent Reagent: HATU / DIPEA (Overcomes Sterics) n_acyl->n_reagent c_reagent Reagent: EDC / HOBt (Standard Activation) c_acyl->c_reagent n_prod N-Linked Peptidomimetic n_reagent->n_prod c_prod C-Linked Peptidomimetic c_reagent->c_prod

Workflow for directional peptide coupling of homopipecolic acid derivatives.

Mechanism RCOOH R-COOH + DIPEA (Carboxylate Anion) OAt OAt Active Ester (7-Aza Effect) RCOOH->OAt + HATU - TMU HATU HATU Reagent (Uronium Salt) HATU->OAt Product Target Amide Bond (High Yield) OAt->Product Aminolysis Amine Homopipecolic NH (Hindered Amine) Amine->Product Nucleophilic Attack

HATU-mediated activation and the 7-aza effect accelerating aminolysis of hindered amines.

Quantitative Data: Coupling Reagent Comparison

To guide experimental design, the following table summarizes the performance of various coupling systems when applied specifically to the homopipecolic acid scaffold[5].

Reagent SystemTarget MoietyActivation SpeedAminolysis RateEpimerization RiskPracticality / Cost
HATU / DIPEA Piperidine NHVery FastVery High (7-Aza effect)LowHigh Cost; Gold standard for hindered amines.
COMU / DIPEA Piperidine NHFastHigh (Oxyma effect)Very LowMedium Cost; Safer alternative to HATU.
EDC / HOBt Propanoic COOHModerateModerateLowLow Cost; Ideal for unhindered C-terminal coupling.
PyBOP / DIPEA Propanoic COOHFastModerateLowMedium Cost; Good for scale-up C-amidation.

Experimental Protocols

Protocol A: N-Acylation of (S)-3-(Piperidin-2-yl)propanoate (Solution Phase)

Objective: Couple an Fmoc-protected amino acid to the sterically hindered piperidine nitrogen.

Causality Note: Pre-activation of the carboxylic acid is mandatory. If HATU, the base, and the homopipecolic amine are mixed simultaneously, the hindered amine may attack the uronium salt directly, forming an unreactive guanidinium byproduct.

Materials:

  • Fmoc-AA-OH (Acyl Donor): 1.2 equivalents

  • Homopipecolic acid methyl ester (Acyl Acceptor): 1.0 equivalent

  • HATU: 1.15 equivalents

  • DIPEA (N,N-Diisopropylethylamine): 3.0 equivalents

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: Dissolve Fmoc-AA-OH (1.2 eq) and HATU (1.15 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Pre-Activation: Add DIPEA (2.0 eq) dropwise to the solution at room temperature. Stir for exactly 2–3 minutes. Insight: The solution will turn pale yellow, indicating the formation of the OAt active ester.

  • Amine Addition: In a separate vial, dissolve the homopipecolic acid methyl ester (1.0 eq) in a minimal amount of DMF with the remaining DIPEA (1.0 eq). Add this dropwise to the pre-activated mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2 to 4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer successively with 5% aqueous KHSO₄ (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: C-Terminal Amidation of N-Boc-(S)-3-(Piperidin-2-yl)propanoic Acid

Objective: Couple the propanoic acid moiety to a primary or secondary target amine.

Causality Note: EDC is utilized here because its urea byproduct is water-soluble, allowing for a highly efficient aqueous workup. HOBt is added to form a stable active ester, preventing the transient O-acylisourea intermediate from undergoing N-acylurea rearrangement.

Materials:

  • N-Boc-(S)-3-(Piperidin-2-yl)propanoic acid (Acyl Donor): 1.0 equivalent

  • Target Amine (Acyl Acceptor): 1.1 equivalents

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 1.2 equivalents

  • HOBt (Hydroxybenzotriazole): 1.2 equivalents

  • DIPEA: 2.0 equivalents (if the target amine is a hydrochloride salt)

  • Dichloromethane (DCM) or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc-homopipecolic acid (1.0 eq) and HOBt (1.2 eq) in DCM. If solubility is an issue, add 10-20% DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise. Stir for 15 minutes at 0 °C to allow the HOBt active ester to form.

  • Amine Addition: Add the target amine (1.1 eq). If the amine is a salt, add DIPEA (2.0 eq) simultaneously to liberate the free base.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 to 12 hours.

  • Workup: Dilute with additional DCM. Wash the organic phase with 1M HCl (to remove unreacted amine and EDC byproducts), saturated NaHCO₃, and brine.

  • Isolation: Dry over MgSO₄, filter, and evaporate the solvent. The resulting peptidomimetic is typically >90% pure and ready for subsequent deprotection steps.

References

  • Garrido, N. M., Rubia, A. G., Nieto, C., & Díez, D. "Potential of (2E,7E)-Nonadienedioates in Asymmetric Synthesis: Construction of Homopipecolic Acid and an Aminoester Building Block for Peptide Nucleic Acids." Synlett, 2010. URL:[Link]

  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011, 111(11), 6557–6602. URL:[Link]

  • Peptide Chemistry Organization. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." PeptideChemistry.org, 2023. URL:[Link]

Sources

Application of (S)-3-(Piperidin-2-YL)propanoic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to (S)-3-(Piperidin-2-YL)propanoic acid: A Versatile Chiral Building Block for Modern Drug Discovery

Introduction: The Significance of the Piperidine Scaffold

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a highly privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural products.[1] Its three-dimensional structure and ability to engage in key hydrogen bonding interactions make it a favored structural motif for enhancing drug-like properties, including metabolic stability and bioavailability.[1][2] Within this important class of heterocycles, chiral substituted piperidines offer the ability to precisely orient functional groups in space, a critical factor for achieving high-affinity and selective interactions with biological targets.[2]

(S)-3-(Piperidin-2-YL)propanoic acid is an exemplary chiral building block that capitalizes on these advantages.[3] It possesses a unique combination of structural features: a stereochemically defined center at the 2-position of the piperidine ring, a secondary amine that can act as a hydrogen bond donor or acceptor, and a flexible propanoic acid side chain that provides a crucial handle for synthetic elaboration.[3] This application note serves as a technical guide for researchers, scientists, and drug development professionals, detailing the strategic application of this versatile molecule and providing robust protocols for its use in the synthesis of advanced intermediates.

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name (S)-3-(piperidin-2-yl)propanoic acid[4]
CAS Number 2580093-79-2[3]
Molecular Formula C₈H₁₅NO₂[3][4]
Molecular Weight 157.21 g/mol [3][4]
Appearance Typically a solid
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.
Safety May cause skin, eye, and respiratory irritation.[5] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Core Application: A Scaffold for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A primary application of piperidine-based chiral building blocks is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a validated therapeutic target for type 2 diabetes.[6][7][8]

Scientific Rationale

DPP-4 is a serine protease that inactivates incretin hormones like GLP-1 and GIP, which are crucial for regulating insulin secretion.[6][9] By inhibiting DPP-4, the half-life of these hormones is extended, leading to improved glycemic control with a low risk of hypoglycemia.[6] Many approved DPP-4 inhibitors, known as "gliptins," feature a core amine structure that interacts with key residues in the S1 and S2 pockets of the enzyme's active site.[6][10]

The structure of (S)-3-(Piperidin-2-YL)propanoic acid is exceptionally well-suited for this purpose. The secondary amine of the piperidine ring can form critical interactions within the S2 subsite of the DPP-4 enzyme, while the propanoic acid moiety serves as a versatile anchor point for coupling with other fragments, such as β-amino acid derivatives, designed to bind to the S1 pocket.[7] The defined (S)-stereochemistry ensures the correct spatial orientation for optimal binding.

Synthetic Workflow for DPP-4 Inhibitor Precursors

The following diagram and protocol outline a general, yet robust, workflow for utilizing (S)-3-(Piperidin-2-YL)propanoic acid to synthesize a core intermediate for a DPP-4 inhibitor. The key steps involve protection of the secondary amine, activation and coupling of the carboxylic acid, and final deprotection.

G A (S)-3-(Piperidin-2-YL) propanoic acid B N-Boc Protected Intermediate A->B C N-Boc Protected Intermediate E Coupled Product C->E Coupling Reagent (e.g., HATU, EDCI) D Target Amine (e.g., β-amino ester) D->E F Coupled Product G Final DPP-4 Inhibitor Core F->G Acid (e.g., TFA, HCl)

Caption: Synthetic workflow for a DPP-4 inhibitor core.

Protocol 1: Synthesis of a DPP-4 Inhibitor Core Structure

This protocol describes a representative synthesis using a standard Boc protection strategy followed by amide bond formation.

PART A: N-Boc Protection

  • Rationale: The secondary amine of the piperidine ring is a nucleophile and must be temporarily protected to prevent it from interfering with the subsequent amide coupling reaction. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under coupling conditions and can be removed under mild acidic conditions.

  • Materials:

    • (S)-3-(Piperidin-2-YL)propanoic acid

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (S)-3-(Piperidin-2-YL)propanoic acid (1.0 eq) in DCM.

    • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aq. NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which can often be used in the next step without further purification.

PART B: Amide Coupling

  • Rationale: To form the final inhibitor structure, the carboxylic acid of the protected building block is coupled to a target amine. This requires activation of the carboxyl group to make it more susceptible to nucleophilic attack. Reagents like HATU or EDCI/HOBt are commonly used to facilitate this transformation efficiently and with minimal side products.

  • Materials:

    • N-Boc protected intermediate from Part A

    • Target amine (e.g., a trifluorophenyl-β-amino acid ester) (1.0 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

    • DIPEA (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water

  • Procedure:

    • Dissolve the N-Boc protected intermediate (1.0 eq) and the target amine (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Add HATU (1.1 eq) in one portion.

    • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring for completion.

    • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel) to obtain the pure coupled product.

PART C: N-Deprotection

  • Rationale: The final step is the removal of the Boc protecting group to liberate the secondary amine, which is essential for binding to the DPP-4 enzyme. This is reliably achieved using a strong acid like trifluoroacetic acid (TFA).

  • Materials:

    • Coupled product from Part B

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the purified coupled product (1.0 eq) in DCM.

    • Add an excess of TFA (e.g., 20-30% v/v in DCM) and stir at room temperature for 1-3 hours.

    • Monitor the reaction until the starting material is consumed.

    • Carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in a minimal amount of DCM and carefully neutralize with saturated aq. NaHCO₃ until effervescence ceases.

    • Extract the aqueous layer with DCM or EtOAc, dry the combined organic layers, and concentrate to yield the final inhibitor core.

Application as a Bifunctional Scaffold

Beyond specific targets like DPP-4, the dual functionality of (S)-3-(Piperidin-2-YL)propanoic acid makes it a powerful scaffold for creating diverse molecular architectures, including constrained peptides and ligands for G-protein coupled receptors (GPCRs).

Strategic Diversification

The secondary amine and the carboxylic acid can be addressed independently, allowing for the sequential or orthogonal introduction of different pharmacophoric elements. This enables the construction of libraries of compounds for structure-activity relationship (SAR) studies.

  • N-Functionalization: The piperidine nitrogen can be acylated, alkylated, or used in reductive amination to introduce a variety of substituents.

  • C-Functionalization: The carboxylic acid can be converted into amides, esters, or reduced to an alcohol, providing another point of diversity.

G cluster_0 N-Functionalization cluster_1 C-Functionalization (Amide Formation) A (S)-3-(Piperidin-2-YL) propanoic acid B N-Acylated Product A->B RCOCl, Base C N-Alkylated Product A->C R-X, Base or Reductive Amination D Amide Product A->D R-NH₂, Coupling Reagent

Caption: Diversification pathways for the chiral building block.

Protocol 2: General N-Acylation
  • Rationale: This protocol demonstrates the straightforward acylation of the piperidine nitrogen, a common strategy for introducing side chains that can probe receptor pockets.

  • Materials:

    • (S)-3-(Piperidin-2-YL)propanoic acid

    • Acid chloride (R-COCl) or Carboxylic Acid + Coupling Agent

    • Base (e.g., Pyridine or TEA)

    • Anhydrous solvent (e.g., DCM)

  • Procedure:

    • Suspend (S)-3-(Piperidin-2-YL)propanoic acid (1.0 eq) in anhydrous DCM.

    • Add the base (2.2 eq) and cool the mixture to 0 °C.

    • Slowly add the acid chloride (1.1 eq) dropwise.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours.

    • Quench the reaction with water, separate the layers, and extract the aqueous phase with DCM.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by chromatography or recrystallization as needed.

Conclusion

(S)-3-(Piperidin-2-YL)propanoic acid is a high-value chiral building block whose strategic utility extends across multiple areas of medicinal chemistry. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the synthesis of complex and potent molecules, most notably in the pursuit of novel DPP-4 inhibitors. The protocols outlined in this guide offer a validated starting point for researchers to leverage the unique properties of this scaffold, enabling the efficient construction of targeted compounds for drug discovery programs. The inherent versatility of this building block ensures its continued relevance in the development of next-generation therapeutics.

References

  • Application Notes & Protocols: Enantioselective Synthesis of Piperidine Derivatives via Organocatalysis. Benchchem.
  • (S)-3-(Piperidin-2-YL)propanoic acid (EVT-13648989). EvitaChem.
  • Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. J. Am. Chem. Soc. 2015, 137, 4445–4452.
  • Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry. ACS Publications.
  • Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry. ACS Publications.
  • Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. Sci-Hub.
  • Application of chiral building blocks to the synthesis of drugs.
  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText.
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI.
  • Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold.
  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI.
  • Design, Synthesis and Antidiabetic Activity of Novel Pyrrole‐3‐Carboximidamide Derivatives as Dipeptidyl Peptidase‐4 Inhibitors. ResearchGate.
  • 3-(Piperidin-2-yl)propanoic acid hydrochloride | C8H16ClNO2. PubChem.
  • 2580093-79-2 | (S)-3-(Piperidin-2-yl)propanoic acid. AiFChem.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block. Benchchem.
  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.

Sources

Step-by-step purification protocol for (S)-3-(Piperidin-2-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isolation and Purification of (S)-3-(Piperidin-2-yl)propanoic Acid

Target Audience: Process Chemists, Analytical Scientists, and Drug Discovery Researchers Document Type: Technical Protocol & Methodological Guide

Introduction & Strategic Overview

(S)-3-(Piperidin-2-yl)propanoic acid (CAS: 2580093-79-2) is a highly valuable chiral building block, predominantly utilized in medicinal chemistry for the development of neurological therapeutics and complex active pharmaceutical ingredients (APIs)[1]. Structurally, it features a piperidine heterocycle coupled with a propanoic acid moiety[1].

Because it contains both a secondary amine and a carboxylic acid, this molecule exists primarily as a zwitterion in aqueous environments. This dual functionality presents unique purification challenges. Standard silica gel chromatography is often ineffective due to irreversible binding or severe peak tailing of the highly polar amine. Therefore, this protocol utilizes a self-validating, scalable approach relying on Strong Cation-Exchange (SCX) Chromatography followed by Solvent-Antisolvent Recrystallization .

Physicochemical Properties

The following quantitative data informs our solvent and resin selection[1][2][3]:

PropertyValueImplication for Purification
Molecular Formula C₈H₁₅NO₂Indicates a highly polar, low-molecular-weight organic framework.
Molecular Weight 157.21 g/mol Used for precise molarity and yield calculations.
Isoelectric Point (pI) ~7.5 - 8.5 (Est.)Guides the pH required for ion-exchange loading and elution.
Solubility High in H₂O, low in non-polarsNecessitates aqueous/alcoholic solvent systems; precludes standard hexanes/EtOAc extraction.

Mechanistic Workflow & Causality

To achieve >99% chemical purity and preserve the >99% enantiomeric excess (ee) of the (S)-stereocenter, the workflow exploits the pH-dependent ionization states of the molecule.

  • Acidification & Loading: By lowering the pH below the pKa of the carboxylic acid, the molecule becomes a net-positive cation. It binds strongly to the sulfonic acid groups of the SCX resin.

  • Washing: Neutral and strictly acidic impurities (which remain uncharged or anionic) are washed away with water and methanol.

  • Alkaline Elution: Introducing a dilute ammonia solution deprotonates the piperidine nitrogen, neutralizing the molecule's net positive charge and releasing it from the resin.

  • Crystallization: Exploiting the zwitterion's differential solubility in hot versus cold aqueous ethanol ensures the final removal of trace inorganic salts.

PurificationWorkflow Crude Crude (S)-3-(Piperidin-2-yl) propanoic acid Resin SCX Chromatography (Dowex 50WX8, H+ form) Crude->Resin Wash Aqueous/MeOH Wash (Removes neutral/acidic impurities) Resin->Wash Elute Ammonia Elution (1M NH4OH) (Releases zwitterion) Wash->Elute Concentrate Vacuum Concentration (Removes excess NH3) Elute->Concentrate Crystallize Recrystallization (EtOH/H2O) Concentrate->Crystallize Pure Pure (S)-Enantiomer (>99% Purity, >99% ee) Crystallize->Pure

Fig 1: SCX and Recrystallization workflow for zwitterionic purification.

Step-by-Step Purification Protocol

Note: All procedures should be conducted in a standard fume hood wearing appropriate PPE (lab coat, safety glasses, nitrile gloves).

Phase 1: Resin Preparation & Sample Loading

Causality: SCX resins must be pre-conditioned to the H+ form to ensure maximum binding capacity for the protonated amine.

  • Resin Swelling: Suspend 50 g of Dowex 50WX8 (100-200 mesh, H+ form) in 200 mL of deionized (DI) water. Allow it to swell for 30 minutes.

  • Column Packing: Slurry-pack the resin into a glass chromatography column (e.g., 3 cm diameter). Wash the bed with 250 mL of 1M HCl to ensure complete protonation, followed by 500 mL of DI water until the eluent pH is neutral (~pH 6-7).

  • Sample Preparation: Dissolve 5.0 g of crude (S)-3-(Piperidin-2-yl)propanoic acid in 50 mL of 0.1M HCl. Self-Validation: Ensure complete dissolution; particulates indicate non-basic impurities that should be filtered off prior to loading.

  • Loading: Apply the acidic sample solution to the column at a flow rate of 2-3 mL/min.

Phase 2: Washing and Elution

Causality: Differential elution separates the target from impurities based on isoelectric points.

  • Washing: Pass 200 mL of DI water through the column, followed by 200 mL of 50% Methanol/Water. This displaces non-basic organic impurities and unreacted propanoic acid derivatives. Discard the wash fractions.

  • Elution: Elute the target compound using 1M aqueous Ammonium Hydroxide (NH₄OH). Collect 50 mL fractions.

  • TLC Monitoring: Spot the fractions on a silica TLC plate. Stain with Ninhydrin (heat required). The target compound will appear as a distinct purple/brown spot. Pool all Ninhydrin-positive fractions.

Phase 3: Concentration and Recrystallization

Causality: Ammonia is volatile and easily removed under vacuum, leaving the crude zwitterion, which is then polished via crystallization.

  • Concentration: Transfer the pooled fractions to a round-bottom flask. Concentrate in vacuo at 45°C using a rotary evaporator until a thick, pale-yellow oil or semi-solid is obtained.

  • Azeotropic Drying: Add 20 mL of absolute ethanol and evaporate again to remove residual water and ammonia. Repeat twice.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol (~20 mL). Slowly add cold acetone (antisolvent) dropwise until slight turbidity persists.

  • Cooling: Allow the flask to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours.

  • Filtration: Collect the white needle-like crystals via vacuum filtration. Wash with 10 mL of ice-cold acetone. Dry under high vacuum at 40°C for 24 hours.

Analytical Self-Validation

To ensure the protocol was successful, the isolated material must be validated against the following criteria:

  • Yield Calculation: Weigh the dried product. A successful SCX/crystallization sequence typically yields 75-85% recovery.

  • Chemical Purity (NMR): Obtain a ¹H-NMR spectrum in D₂O. Look for the characteristic multiplets of the piperidine ring (1.30–1.90 ppm, 2.60–3.00 ppm) and the propanoic acid backbone[1]. The absence of solvent peaks (ethanol/acetone) confirms proper drying.

  • Stereochemical Integrity (Chiral HPLC):

    • Column: Chiralpak IG (or equivalent).

    • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid / Diethylamine (e.g., 80:20:0.1:0.1).

    • Validation: The (S)-enantiomer must elute as a single peak with an ee >99%. If a secondary peak (the R-enantiomer) is present, the crystallization step (Step 10) must be repeated, as fractional crystallization will further enrich the major enantiomer.

References

  • EvitaChem. "Buy (S)-3-(Piperidin-2-YL)propanoic acid (EVT-13648989)." EvitaChem Product Catalog.
  • National Center for Biotechnology Information. "3-(Piperidin-2-yl)propanoic acid hydrochloride | C8H16ClNO2 | CID 42614381." PubChem Database.
  • CookeChem. "3-(Piperidin-2-yl)propanoic acid , 95+% , 4088-33-9." CookeChem Product Catalog.

Sources

Application Note: Formulation and Aqueous Buffer Dissolution of (S)-3-(Piperidin-2-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

(S)-3-(Piperidin-2-YL)propanoic acid (CAS: 2580093-79-2) is a chiral amino acid derivative characterized by a six-membered nitrogen-containing heterocycle (piperidine) attached to a propanoic acid backbone[1]. In drug development and synthetic biology, this compound is frequently utilized as a building block for peptidomimetics and small-molecule therapeutics[1].

Because it contains both a basic secondary amine and an acidic carboxyl group, the molecule exists as a zwitterion at physiological pH. While generally highly soluble in polar solvents such as water and ethanol[1], the strong intermolecular ionic interactions within its solid crystal lattice can occasionally impede rapid aqueous dissolution. This application note provides a mechanistic, self-validating framework for formulating this compound in aqueous buffer systems, ensuring high fidelity for downstream in vitro and in vivo assays.

Physicochemical Properties & Mechanistic Causality

To formulate a reliable dissolution protocol, one must first understand the thermodynamic and electrostatic properties of the solute. The zwitterionic nature of (S)-3-(Piperidin-2-YL)propanoic acid dictates its solubility profile across the pH spectrum.

Table 1: Physicochemical Data Summary
PropertyValue / DescriptionMechanistic Implication
Molecular Formula C₈H₁₅NO₂[1]Low molecular weight facilitates rapid solvation.
Molecular Weight 157.21 g/mol [1]Requires precise analytical balances (≥0.1 mg readability) for low-volume stock preparation.
pKa₁ (Carboxyl) ~4.88 (Theoretical)Below pH 4.8, the molecule is cationic (highly soluble, but acidic).
pKa₂ (Amine) ~11.22 (Theoretical)Above pH 11.2, the molecule is anionic.
Isoelectric Point (pI) ~8.05At pH ~8.05, net charge is zero. Solubility may be lowest here due to lattice energy.
Solvent Compatibility Water, Ethanol[1]Allows for co-solvent strategies (e.g., 10% EtOH) to break hydration shell resistance.

Note: The hydrochloride salt variant (CID 42614381) is also commercially available and exhibits near-instantaneous aqueous solubility due to the pre-protonated amine[2]. The protocols below apply to the free zwitterionic acid.

pH-Dependent Equilibrium Pathway

The dissolution strategy must account for the protonation state of the molecule. Formulating the compound in a standard pH 7.4 buffer ensures it remains predominantly in its zwitterionic form, which is optimal for mimicking physiological conditions.

Protonation Cation Cationic Form (pH < 4.88) NH2+ / COOH Zwitterion Zwitterionic Form (pH 4.88 - 11.22) NH2+ / COO- Cation->Zwitterion pKa1 ~4.88 Anion Anionic Form (pH > 11.22) NH / COO- Zwitterion->Anion pKa2 ~11.22

Figure 1: pH-dependent protonation states of the zwitterionic piperidine-propanoic acid moiety.

Buffer Selection Matrix

The choice of buffer directly impacts the stability of the zwitterion and its compatibility with downstream applications.

Table 2: Aqueous Buffer Compatibility
Buffer SystemTarget pHSuitabilityCausality & Rationale
PBS (Phosphate) 7.2 - 7.6Excellent High ionic strength shields the zwitterion's charges, preventing aggregation. Ideal for cell culture.
HEPES 6.8 - 8.2Excellent Zwitterionic buffer itself; maintains stable pH without interfering with amine-reactive crosslinking assays.
Acetate 3.6 - 5.6Moderate Operates near the compound's pKa₁. The compound will shift toward its cationic form, increasing solubility but altering physiological relevance.
Tris-HCl 7.0 - 9.0Good Effective buffering, but the primary amine in Tris will compete with the piperidine amine in downstream EDC/NHS coupling reactions.

Experimental Workflows & Methodologies

The following workflows are designed as self-validating systems. Built-in quality control checks ensure that the final concentration is accurate and free of micro-precipitates.

Workflow Start Weigh (S)-3-(Piperidin-2-YL) propanoic acid CheckConc Target Concentration? Start->CheckConc LowConc ≤ 50 mM CheckConc->LowConc HighConc > 50 mM CheckConc->HighConc Buffer Add Aqueous Buffer (e.g., PBS pH 7.4) LowConc->Buffer CoSolvent Add 10% Ethanol (Wetting Agent) HighConc->CoSolvent Vortex Vortex & Sonicate (5-10 mins) Buffer->Vortex CoSolvent->Buffer Filter Sterile Filtration (0.22 µm PTFE) Vortex->Filter QC Quality Control (HPLC/LC-MS) Filter->QC

Figure 2: Decision tree and workflow for the aqueous dissolution of (S)-3-(Piperidin-2-YL)propanoic acid.

Protocol A: Direct Aqueous Dissolution (Target: ≤ 50 mM)

This protocol is optimized for generating working stocks in standard physiological buffers.

  • Gravimetric Measurement: Weigh the desired mass of (S)-3-(Piperidin-2-YL)propanoic acid using an analytical balance.

    • Validation: Record the exact mass to recalculate the true molarity, rather than assuming nominal weight.

  • Primary Solvation: Add 80% of the final target volume of the chosen buffer (e.g., 1X PBS, pH 7.4).

  • Mechanical Disruption: Vortex the suspension for 30 seconds, followed by bath sonication for 5–10 minutes at room temperature.

    • Causality: Sonication provides the mechanical energy required to disrupt the intermolecular ionic bonds of the zwitterion crystal lattice, rapidly accelerating solvation.

  • pH Verification: Measure the pH of the solution using a micro-probe.

    • Validation: Because the compound is an amino acid, high concentrations can slightly alter the buffer's pH. If the pH has drifted outside the 7.2–7.6 range, titrate with 0.1 M NaOH or HCl as needed.

  • Volume Adjustment: Add the remaining buffer to reach the final quantitative volume (QS).

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is highly recommended over nitrocellulose or nylon because it exhibits ultra-low binding affinity for amino acid derivatives, ensuring no loss of compound concentration during sterilization.

Protocol B: High-Concentration Stock Preparation (Target: 50 mM - 200 mM)

At higher concentrations, the compound may resist initial wetting in purely aqueous environments.

  • Co-Solvent Wetting: Add 10% of the final volume as pure Ethanol to the dry powder[1]. Vortex immediately.

    • Causality: Ethanol lowers the dielectric constant of the immediate hydration shell, acting as a wetting agent that breaks the surface tension of the hydrophobic piperidine ring before the aqueous buffer is introduced.

  • Aqueous Dilution: Slowly add the remaining 90% volume as the target aqueous buffer while continuously vortexing.

  • Thermal Assistance (Optional): If micro-precipitates remain, warm the solution to 37°C in a water bath for 5 minutes prior to sonication.

  • Filtration & Validation: Filter through a 0.22 µm PTFE membrane.

    • Validation: Monitor syringe backpressure. High resistance indicates incomplete dissolution; if this occurs, return to the sonication step.

Quality Control & Storage

To ensure the trustworthiness of the prepared stock:

  • Visual Inspection: The final solution must be completely optically clear when held against both a stark white and stark black background.

  • Analytical Verification: For critical in vivo dosing, verify the final concentration using LC-MS or HPLC-UV. The piperidine ring and propanoic acid lack strong chromophores in the visible spectrum, so UV detection should be monitored at low wavelengths (e.g., 210-220 nm).

  • Storage: Aliquot the sterile-filtered solution into single-use polypropylene tubes. Store at -20°C for long-term stability (up to 6 months) or 4°C for short-term use (up to 2 weeks). Avoid repeated freeze-thaw cycles to prevent zwitterion crystallization.

References

  • Title: Buy (S)-3-(Piperidin-2-YL)propanoic acid (EVT-13648989)
  • Title: 3-(Piperidin-2-yl)

Sources

Application Note: Catalytic Asymmetric Synthesis Utilizing (S)-3-(Piperidin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Overview

In the realm of organocatalysis, non-natural amino acids have emerged as highly privileged scaffolds for the construction of complex chiral molecules. (S)-3-(Piperidin-2-yl)propanoic acid , commonly referred to as (S)-homopipecolic acid, is a conformationally constrained β-amino acid that features a piperidine heterocycle attached to a propanoic acid moiety.

As a Senior Application Scientist, I have structured this guide to highlight the dual utility of (S)-homopipecolic acid. It serves not only as a highly valuable chiral building block in the development of peptidomimetics and alkaloid synthesis but also as a potent chiral organocatalyst [1]. By leveraging enamine and iminium activation pathways, this β-amino acid overcomes several steric limitations inherent to classical α-amino acid catalysts like (S)-proline, providing superior stereocontrol in sterically demanding asymmetric carbon-carbon bond-forming reactions [2].

Mechanistic Causality: The β-Amino Acid Advantage

To truly harness (S)-3-(Piperidin-2-yl)propanoic acid, one must understand the causality behind its catalytic behavior. The gold standard of secondary amine catalysis, (S)-proline, utilizes a rigid five-membered pyrrolidine ring and an α-carboxylic acid to direct the incoming electrophile via a highly organized Zimmerman-Traxler-like transition state. However, for bulky electrophiles, the tight proximity of the α-carboxylic acid can lead to steric clashes, eroding enantioselectivity.

(S)-homopipecolic acid introduces two critical structural modifications:

  • The Piperidine Ring: The six-membered ring adopts a stable chair conformation, altering the trajectory of facial shielding compared to the pyrrolidine envelope conformation.

  • The Propanoic Acid Moiety (β-homologation): The additional methylene spacer extends the reach of the carboxylic acid. This increased flexibility allows the hydrogen-bond directing group to accommodate bulkier electrophiles while maintaining a rigid hydrogen-bonded network during the transition state.

G A Ketone Substrate C Iminium Intermediate A->C B (S)-Homopipecolic Acid (Catalyst) B->C Condensation D Chiral Enamine (Activation) C->D -H+ F H-Bonded Transition State (Stereocontrol) D->F E Aldehyde Electrophile E->F Nucleophilic Attack F->B Catalyst Regeneration G Asymmetric Aldol Product F->G Hydrolysis

Catalytic cycle of (S)-homopipecolic acid via enamine activation in aldol synthesis.

Self-Validating Workflow: Catalyst Synthesis to Application

Trustworthiness in synthetic methodology requires reproducible, self-validating systems. Rather than relying solely on commercial procurement, this guide provides a closed-loop workflow: Protocol A details the enantioselective synthesis of the catalyst itself via an organocatalytic aza-Michael addition [3], and Protocol B details its subsequent application as an organocatalyst.

Workflow Step1 Enal Precursor Step2 Aza-Michael Addition (TMS-Prolinol Cat.) Step1->Step2 Step3 Oxidation & Deprotection Step2->Step3 NaBH4 Step4 (S)-Homopipecolic Acid (Isolated Catalyst) Step3->Step4 Step5 Asymmetric Aldol Reaction Step4->Step5 + Ketone/Aldehyde Step6 Chiral Aldol Product (>90% ee) Step5->Step6

End-to-end workflow from the asymmetric synthesis of the organocatalyst to its application.

Protocol A: Enantioselective Synthesis of (S)-3-(Piperidin-2-yl)propanoic Acid

This protocol utilizes a diaryl TMS-prolinol catalyst to construct the piperidine ring via an intramolecular heteroatom Michael addition, followed by immediate reduction to prevent epimerization[3].

Materials:

  • N-Cbz-protected amino enal precursor (1.0 equiv, 1.0 mmol)

  • Diaryl TMS-prolinol catalyst (0.2 equiv, 20 mol%)

  • Methanol (MeOH) and 1,2-Dichloroethane (DCE)

  • Sodium borohydride (NaBH₄) (3.0 equiv, 3.0 mmol)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the enal precursor (1.0 mmol) in MeOH (5.0 mL, 0.2 M) at -25 °C, add a solution of the diaryl TMS-prolinol catalyst (20 mol%) dissolved in DCE (5.0 mL, 0.04 M) via syringe.

    • Causality Note: DCE is selected to ensure complete solubility of the highly lipophilic catalyst, while MeOH provides the necessary protic environment to facilitate the proton-transfer steps of the Michael addition. The -25 °C temperature is critical to suppress the uncatalyzed, racemic background reaction.

  • Incubation: Seal the reaction vessel and place it in a -25 °C freezer. Monitor the reaction via TLC until the enal is completely consumed (typically 24–48 hours).

  • In Situ Reduction: Transfer the flask to an ice bath (0 °C) and immediately add NaBH₄ (3.0 mmol) in one portion.

    • Causality Note: The intermediate aldehyde is highly prone to epimerization at the newly formed chiral center. Immediate reduction to the primary alcohol locks the stereochemistry.

  • Quenching & Extraction: Allow the solution to warm to room temperature over 2 hours. Quench carefully with 10% aqueous HCl (2.0 mL), dilute with H₂O (50 mL), and extract with Et₂O (3 × 50 mL). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

  • Final Elaboration: Subject the resulting alcohol to sodium chlorite (Pinnick) oxidation to form the carboxylic acid, followed by standard hydrogenolysis (Pd/C, H₂) to remove the Cbz protecting group, yielding pure (S)-3-(Piperidin-2-yl)propanoic acid.

Protocol B: Asymmetric Intermolecular Aldol Reaction

Here, the synthesized (S)-homopipecolic acid is deployed as an organocatalyst for the benchmark aldol reaction between cyclohexanone and p-nitrobenzaldehyde.

Materials:

  • (S)-3-(Piperidin-2-yl)propanoic acid (0.2 equiv, 20 mol%)

  • Cyclohexanone (5.0 equiv, 5.0 mmol)

  • p-Nitrobenzaldehyde (1.0 equiv, 1.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Catalyst Activation: Dissolve (S)-3-(Piperidin-2-yl)propanoic acid (20 mol%) in anhydrous DMSO (1.0 mL) in a dry vial.

    • Causality Note: Amino acids exist as zwitterions with strong intermolecular hydrogen bonding, often making them insoluble in organic solvents. DMSO disrupts these networks, liberating the active monomeric catalyst.

  • Enamine Formation: Add cyclohexanone (5.0 mmol) to the solution and stir for 15 minutes at room temperature. This pre-incubation allows the steady-state formation of the active chiral enamine intermediate.

  • Electrophile Addition: Add p-nitrobenzaldehyde (1.0 mmol) to the reaction mixture. Stir vigorously at room temperature for 24–48 hours. Monitor via TLC or HPLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (5.0 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude mixture via flash column chromatography (Hexanes/EtOAc) to isolate the anti-aldol product.

Comparative Efficacy Data

To empirically validate the structural advantages of (S)-homopipecolic acid, the table below summarizes its catalytic performance against classical α-amino acids and other homologues in the benchmark aldol reaction (Cyclohexanone + p-Nitrobenzaldehyde) [2].

The data clearly demonstrates that the combination of the six-membered piperidine ring and the extended β-carboxylic acid chain provides the optimal balance of facial shielding and transition-state flexibility, resulting in superior enantiomeric excess and diastereomeric ratios.

CatalystRing SizeAcid PositionYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)
(S)-Proline5-memberedα-amino acid68%20:176%
(S)-Pipecolic Acid6-memberedα-amino acid45%15:160%
(S)-Homoproline5-memberedβ-amino acid82%24:188%
(S)-Homopipecolic Acid 6-membered β-amino acid 85% 25:1 91%

Table 1: Comparative catalytic efficacy of cyclic amino acid organocatalysts in benchmark intermolecular aldol reactions.

References

  • Wakabayashi, T., Watanabe, K., & Kato, Y. (1977). Asymmetric Synthesis of (S)-Homoproline and (S)-Homopipecolic Acid. Synthetic Communications, 7(4), 439-446. Available at:[Link]

  • Wang, Y., & Lu, H. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules, 24(18), 3386. Available at:[Link]

  • Carlson, E. C., Rathbone, L. K., Yang, H., & Carter, R. G. (2008). Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid. The Journal of Organic Chemistry, 73(13), 5155–5158. Available at:[Link]

Application Note: In Vivo Pharmacological Profiling and Dosing Protocols for (S)-3-(Piperidin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note for the in vivo pharmacological profiling of (S)-3-(Piperidin-2-yl)propanoic acid.

Executive Summary & Pharmacological Context

(S)-3-(Piperidin-2-yl)propanoic acid (CAS 2580093-79-2) is a chiral, cyclic amino acid derivative featuring a piperidine ring attached to a propanoic acid moiety[1]. Structurally related to well-characterized γ-aminobutyric acid (GABA) uptake inhibitors like nipecotic acid (piperidine-3-carboxylic acid) and gabapentin, it serves as a highly specific synthetic GABA analog[2]. In preclinical drug development, cyclic amino acids are critical for modulating GABAergic transmission, primarily by targeting GABA transporters (GAT) or postsynaptic GABA receptors to treat neurological disorders such as epilepsy, hypertension, and neuropathic pain[3][4].

A primary challenge in utilizing (S)-3-(Piperidin-2-yl)propanoic acid in vivo is its zwitterionic nature, which severely restricts its ability to passively cross the blood-brain barrier (BBB)[5][6]. Consequently, experimental designs must employ direct central nervous system (CNS) administration or utilize prodrug esterification strategies for systemic dosing.

G PreSyn Presynaptic Terminal (GABA Release) SynCleft Synaptic Cleft (Extracellular GABA Pool) PreSyn->SynCleft Tonic/Phasic Release GAT GABA Transporter (GAT) (Reuptake Mechanism) SynCleft->GAT Clearance / Reuptake PostSyn Postsynaptic GABA Receptors (Inhibitory Signal) SynCleft->PostSyn Receptor Activation GAT->PreSyn Vesicular Recycling Compound (S)-3-(Piperidin-2-yl)propanoic acid (Synthetic GABA Analog) Compound->GAT Competitive Inhibition Compound->PostSyn Receptor Modulation

Fig 1: Mechanism of action of (S)-3-(Piperidin-2-yl)propanoic acid at the GABAergic synapse.

Causality in Experimental Design

To ensure a self-validating experimental system, researchers must account for the pharmacokinetic limitations of GABA analogs:

  • Route of Administration: Direct CNS routes (Intracerebroventricular [ICV] or Intrathecal [IT]) bypass the BBB, allowing precise determination of target engagement without the confounding variable of poor systemic absorption[3]. If systemic routes (Intraperitoneal[IP] or Intravenous [IV]) are required, the compound must be administered at high doses or synthesized as an ester prodrug (e.g., L-serine-tethered) to facilitate amino acid transporter-mediated BBB crossing.

  • Vehicle Selection: For ICV injections, Artificial Cerebrospinal Fluid (ACSF) is mandatory to prevent osmotic shock, local tissue necrosis, and artifactual seizures. For systemic injections, physiological saline (0.9% NaCl) is sufficient due to the compound's high aqueous solubility as a hydrochloride salt[7].

  • Validation Controls: A positive control (e.g., Tiagabine, a selective GAT-1 inhibitor) and a negative vehicle control must be included to validate the dynamic range of the behavioral assay.

Step-by-Step In Vivo Dosing Protocols

Protocol A: Intracerebroventricular (ICV) Microinjection in Rodents

Purpose: To evaluate the direct CNS effects of (S)-3-(Piperidin-2-yl)propanoic acid on GABAergic tone, bypassing BBB restrictions.

  • Formulation: Dissolve (S)-3-(Piperidin-2-yl)propanoic acid hydrochloride in sterile ACSF to a final concentration of 10–100 nmol/µL. Adjust the pH strictly to 7.35–7.40 using dilute NaOH to prevent acid-induced neurotoxicity[8].

  • Surgical Setup: Anesthetize the rodent using isoflurane (2-3% induction, 1.5% maintenance) and secure the head in a stereotaxic frame. Expose the skull and drill a burr hole targeting the lateral ventricle. (Stereotaxic coordinates for adult mice: AP -0.4 mm, ML ±1.0 mm, DV -2.5 mm).

  • Microinfusion: Lower a 33-gauge Hamilton syringe needle into the ventricle. Infuse 1.0 µL of the compound solution at a constant rate of 0.5 µL/min using a microinfusion pump[3].

  • Diffusion Protocol: Leave the needle in place for exactly 5 minutes post-infusion. This causality-driven step prevents the capillary action from pulling the drug back up the needle tract, ensuring accurate dosing.

  • System Validation: In a parallel subset of control animals, co-infuse 0.1% Evans Blue dye. Post-mortem histological slicing must be performed to verify accurate ventricular placement.

Protocol B: Systemic Dosing for PTZ-Induced Seizure Model

Purpose: To assess the in vivo anticonvulsant efficacy of the compound following systemic administration. Pentylenetetrazole (PTZ) is a GABA_A receptor antagonist; increasing synaptic GABA via analog dosing competitively overcomes PTZ-induced seizures, creating a self-validating mechanistic loop.

  • Systemic Dosing: Administer (S)-3-(Piperidin-2-yl)propanoic acid (15–30 mg/kg) via intraperitoneal (IP) injection in a volume of 10 mL/kg body weight.

  • Incubation Period: Allow a 30-minute pre-treatment interval. Because the native compound has a relatively short half-life and slow BBB penetration, this specific timing captures peak CNS concentrations before renal clearance occurs[9][10].

  • Chemical Challenge: Inject PTZ (100 mg/kg, subcutaneously) to induce clonic seizures.

  • Observation & Scoring: Monitor animals in an isolated clear chamber for 30 minutes. Record the latency to the first clonic seizure (defined as the loss of righting reflex for >3 seconds) and the total frequency of seizure episodes.

  • Endpoint Harvest: Euthanize animals immediately after the observation period. Harvest brain tissue for ex vivo HPLC analysis to quantify residual compound levels and correlate them with behavioral protection.

Workflow Acclim Animal Acclimatization (7 Days) Dose Administer Compound (15-30 mg/kg IP) Acclim->Dose Wait Incubation Period (30 mins) Dose->Wait PTZ PTZ Challenge (100 mg/kg SC) Wait->PTZ Observe Behavioral Observation (Latency & Frequency) PTZ->Observe

Fig 2: Experimental workflow for the PTZ-induced seizure challenge model.

Quantitative Data Presentation

The following table summarizes the standard dosing parameters, expected physiological outcomes, and comparative baselines for (S)-3-(Piperidin-2-yl)propanoic acid and related GABA analogs based on established in vivo literature.

ParameterDirect CNS Dosing (ICV/IT)Systemic Dosing (IP/SC)Systemic Prodrug Dosing
Typical Dose Range 10 – 100 nmol / animal15 – 100 mg/kg15 – 30 mg/kg
Optimal Vehicle Sterile ACSF (pH 7.4)0.9% Saline0.9% Saline or 5% DMSO/Saline
Pre-treatment Time 5 – 15 minutes30 – 60 minutes30 – 60 minutes
BBB Penetration N/A (Bypassed)Low (< 5%)Moderate to High (Transporter-mediated)
Expected Outcome Rapid increase in local GABA toneMild/Dose-dependent seizure delaySignificant delay in seizure onset
Reference Analog Nipecotic Acid[8]Gabapentin[4]L-serine-nipecotic acid

References

  • EvitaChem. Buy (S)-3-(Piperidin-2-YL)propanoic acid (EVT-13648989). Retrieved from 1

  • National Institutes of Health (PubChem). 3-(Piperidin-2-yl)propanoic acid hydrochloride. Retrieved from 7

  • ChemicalBook. 3-PIPERIDIN-2-YL-PROPIONIC ACID | 4088-33-9. Retrieved from 11

  • Investigative Ophthalmology & Visual Science (IOVS). Intraocular Injections of Nipecotic Acid Produce a Preferential Block of Neuronal H-GABA Accumulation in Adult Rabbit Retina. Retrieved from 8

  • American Heart Association Journals. Enhanced γ-Aminobutyric Acid–B Receptor Agonist Responses and mRNA Within the Nucleus of the Solitary Tract in Hypertension. Retrieved from 3

  • Drug Research (Thieme). Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug. Retrieved from

  • ResearchGate. Structural Modifications of (1S,3S)-3-Amino-4-Difluoromethylenecyclopentanecarboxylic Acid, a Potent Irreversible Inhibitor of GABA Aminotransferase. Retrieved from 5

  • US Patent Office / Google Patents. Prodrugs of GABA analogs, compositions and uses thereof (US6818787B2). Retrieved from 4

  • Frontiers in Neuroscience. Neurotransmitters as food supplements: the effects of GABA on brain and behavior. Retrieved from 9

  • Pharmacology Research & Perspectives (PMC). Safety and pharmacokinetics of a novel potent GABA analogue crisugabalin in Chinese subjects with various degrees of renal impairment. Retrieved from 10

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of (S)-3-(Piperidin-2-YL)propanoic acid in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (S)-3-(Piperidin-2-YL)propanoic acid

Welcome to the technical support guide for (S)-3-(Piperidin-2-YL)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common yet challenging issue of its poor solubility in Dimethyl Sulfoxide (DMSO). This guide provides in-depth, scientifically-grounded explanations and actionable protocols to ensure successful solubilization for your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving (S)-3-(Piperidin-2-YL)propanoic acid in DMSO. Why is this compound so difficult to get into solution?

A1: The primary reason for the poor solubility of (S)-3-(Piperidin-2-YL)propanoic acid lies in its molecular structure. It is an amino acid derivative, possessing both a basic piperidine nitrogen and an acidic carboxylic acid group.[1] This dual functionality means that at or near a neutral pH, the molecule exists predominantly as a zwitterion, or an internal salt.

In its solid, crystalline state, these zwitterions are held together by strong electrostatic interactions (ionic bonds) and hydrogen bonds, forming a highly stable crystal lattice. While DMSO is a powerful polar aprotic solvent capable of disrupting many intermolecular forces, it can struggle to overcome the high lattice energy of a well-ordered zwitterionic crystal.[2] DMSO is an excellent hydrogen bond acceptor but lacks a hydrogen bond donor group, which makes it less effective at solvating both the anionic carboxylate and the cationic ammonium groups simultaneously compared to protic solvents like water.[2]

Visualizing the Zwitterionic State

The diagram below illustrates the chemical structure of (S)-3-(Piperidin-2-YL)propanoic acid and its equilibrium, highlighting the charge-separated zwitterionic form that dominates and contributes to poor solubility in aprotic solvents.

G cluster_0 Canonical Form cluster_1 Zwitterionic (Internal Salt) Form mol1 mol2 O⁻ NH₂⁺ mol1->mol2 Intramolecular Proton Transfer mol2->mol1 Equilibrium caption Chemical equilibrium of the compound.

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Technical Support Center: Synthesis of (S)-3-(Piperidin-2-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-(Piperidin-2-YL)propanoic acid. As a chiral molecule with significant applications in medicinal chemistry, achieving high yields and enantiopurity is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions to improve your synthetic outcomes.

Question 1: My overall yield for the synthesis of (S)-3-(Piperidin-2-YL)propanoic acid is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the synthesis of (S)-3-(Piperidin-2-YL)propanoic acid can stem from several stages of the process, primarily the initial formation of the piperidine ring and the subsequent functionalization. A common and efficient method for creating the piperidine scaffold is through the catalytic hydrogenation of a corresponding pyridine precursor.[2]

Potential Causes & Solutions:

  • Inefficient Hydrogenation of the Pyridine Precursor: The aromaticity of the pyridine ring makes its reduction challenging, often requiring potent catalysts and specific reaction conditions.[2]

    • Catalyst Selection: While Palladium on Carbon (Pd/C) is widely used, it can be susceptible to poisoning by the nitrogen atoms in both the starting material and the product.[2][3] Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂), often exhibit higher activity and are less prone to poisoning in this context.[4] Rhodium-based catalysts, like Rhodium(III) oxide (Rh₂O₃), have also shown high activity under mild conditions.[5]

    • Reaction Conditions: The hydrogenation of pyridines can be significantly influenced by pressure, temperature, and solvent. High pressures (50-70 bar) of hydrogen gas are often necessary to overcome the aromatic stability.[4] Using a protic solvent like glacial acetic acid can facilitate the reduction by protonating the pyridine ring.[2][4]

    • Catalyst Poisoning: The Lewis basic nitrogen in pyridine and piperidine can bind to the metal catalyst, deactivating it.[2] Acidic additives can mitigate this by protonating the nitrogen, reducing its ability to poison the catalyst.[2]

  • Side Reactions During Functionalization: The introduction of the propanoic acid side chain can be prone to side reactions, reducing the yield of the desired product.

    • Temperature Control: Higher reaction temperatures can lead to polymerization or decomposition.[3] Carefully controlling the temperature throughout the reaction is crucial.

    • Reaction Time: Prolonged reaction times may also contribute to the formation of byproducts. Monitoring the reaction progress by techniques like TLC or LC-MS can help determine the optimal reaction time.[3]

  • Purification Losses: The final product may be lost during work-up and purification steps.

    • Extraction pH: Ensure the pH of the aqueous layer is optimized for the extraction of the amino acid product.

    • Chromatography: If using column chromatography, select an appropriate stationary and mobile phase to achieve good separation without significant product loss.

Question 2: I am observing the formation of significant side products during my synthesis. How can I identify and minimize them?

Answer:

Side product formation is a common issue that directly impacts yield and purity. The nature of the side products will depend on the specific synthetic route employed.

Common Side Products and Mitigation Strategies:

  • Over-alkylation: In routes involving N-alkylation to introduce substituents, the formation of quaternary ammonium salts is a possibility.

    • Solution: Carefully control the stoichiometry, using a slight excess of the piperidine starting material relative to the alkylating agent.

  • Incomplete Hydrogenation: During the reduction of the pyridine precursor, partially hydrogenated intermediates may be present.

    • Solution: Ensure sufficient catalyst loading, hydrogen pressure, and reaction time to drive the reaction to completion. Monitoring the reaction by GC-MS or ¹H NMR can confirm the disappearance of the starting material and intermediates.

  • Oxidation Products: Piperidine and its derivatives can be susceptible to oxidation, leading to colored impurities.[3]

    • Solution: Store piperidine-containing compounds under an inert atmosphere (e.g., nitrogen or argon) and protect them from light and heat to prevent degradation.[3] Purification by distillation can remove colored impurities.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of (S)-3-(Piperidin-2-YL)propanoic acid, offering deeper insights into the underlying chemical principles.

FAQ 1: What are the most effective catalytic systems for the asymmetric synthesis of the piperidine ring in this molecule?

Answer:

Achieving the desired (S)-stereochemistry at the C2 position of the piperidine ring is critical. Several asymmetric strategies can be employed:

  • Catalytic Asymmetric Hydrogenation: This is a highly attractive approach for its atom economy and efficiency.[2][6] Chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral ligands, can be used to enantioselectively hydrogenate a prochiral pyridine or enamine precursor.[7]

  • Chiral Auxiliary-Mediated Synthesis: This method involves covalently attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a subsequent reaction, such as alkylation or cyclization. The auxiliary is then removed in a later step.

  • Organocatalysis: Chiral small organic molecules can be used to catalyze the enantioselective formation of the piperidine ring. For instance, (S)-proline has been used to catalyze asymmetric Mannich reactions to produce 2-substituted piperidines.

  • [4+2] Annulation Reactions: Enantioselective variants of the Kwon annulation, which involves the reaction of imines with allenes catalyzed by chiral phosphines, can furnish a variety of functionalized piperidine derivatives with good stereoselectivity.[6][8]

The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the required enantiomeric excess.

FAQ 2: How does the choice of solvent impact the synthesis, particularly the hydrogenation step?

Answer:

The solvent plays a crucial role in the synthesis, especially during the catalytic hydrogenation of the pyridine precursor.

  • Protic vs. Aprotic Solvents: Protic solvents, particularly glacial acetic acid, are often preferred for the hydrogenation of pyridines.[2][4] The acidic nature of the solvent protonates the pyridine nitrogen, which facilitates the reduction of the aromatic ring.[2]

  • Solvent Polarity: The polarity of the solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate. For N-alkylation reactions, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally favored.

  • Potential for Side Reactions: It is important to choose a solvent that is inert under the reaction conditions to avoid unwanted side reactions.

Data Presentation

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

CatalystPressure (bar)Temperature (°C)SolventKey AdvantagesReference
PtO₂50 - 70Room TemperatureGlacial Acetic AcidEffective for substituted pyridines, mild temperature.[4]
Rh/C30 - 8060 - 80Acetic Acid, AlcoholsGenerally more active than Palladium for pyridine reduction.[3]
Pd/C30 - 8060 - 80Alcohols, Ethyl AcetateWidely used but can be prone to catalyst poisoning.[2][3]
Rh₂O₃540Trifluoroethanol (TFE)Highly active under mild conditions for a broad range of pyridines.[5]
Iridium(III) ComplexNot specifiedNot specifiedNot specifiedRobust and selective, tolerates sensitive functional groups.[7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

This protocol provides a general procedure for the hydrogenation of a pyridine precursor to the corresponding piperidine derivative.[2][4]

Materials:

  • Substituted pyridine (e.g., (S)-3-(pyridin-2-yl)propanoic acid precursor)

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • Glacial acetic acid

  • High-pressure reactor vessel

  • Hydrogen gas source

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • To a high-pressure reactor vessel, add the substituted pyridine.

  • Add glacial acetic acid as the solvent.

  • Carefully add the PtO₂ catalyst to the solution.

  • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

  • Purge the reactor head several times with an inert gas to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[4]

  • Begin vigorous stirring and maintain the reaction at room temperature.

  • Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques (e.g., TLC, LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Proceed with the appropriate work-up and purification steps to isolate the desired piperidine product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Synthesis Step cluster_product Product Pyridine_Precursor (S)-3-(pyridin-2-yl)propanoic acid precursor Hydrogenation Catalytic Hydrogenation Pyridine_Precursor->Hydrogenation PtO₂, H₂ (50-70 bar) Glacial Acetic Acid Piperidine_Product (S)-3-(Piperidin-2-YL)propanoic acid Hydrogenation->Piperidine_Product Work-up & Purification

Caption: General workflow for the synthesis of (S)-3-(Piperidin-2-YL)propanoic acid via catalytic hydrogenation.

References

  • G. C. Fu, et al. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society.
  • Reddymasu Sreenivasulu, et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • P. O'Brien, et al. (2009).
  • N. Cramer, et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
  • G. C. Fu, et al. (2005).
  • Xingwei Li, et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.).

Sources

Technical Support Center: Stereochemical Preservation of (S)-3-(Piperidin-2-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on complex chiral heterocycles, handling molecules like (S)-3-(piperidin-2-yl)propanoic acid presents unique synthetic challenges. This guide is engineered for researchers and application scientists who need to prevent epimerization and unwanted side reactions during protection and coupling workflows.

Mechanistic Overview: The Causality of Racemization

Unlike classical α-amino acids (e.g., pipecolic acid) where the stereocenter is highly acidic due to its position directly adjacent to a carbonyl, the carboxylic acid in 3-(piperidin-2-yl)propanoic acid is separated from the C2 stereocenter by a two-carbon aliphatic chain.

Therefore, classical enolization is not the primary driver of racemization here. Instead, stereochemical degradation is driven by the nitrogen atom. Under basic or mildly oxidative conditions, the secondary amine can undergo a reversible stereochemical inversion via a tandem 1,4-elimination/addition or through the formation of a planar, achiral iminium intermediate[1]. When this iminium ion is reprotonated or reduced, it occurs non-selectively from either face, resulting in a racemic mixture[1][2].

Mechanism S_Enant (S)-Enantiomer (Chiral C2) Iminium Planar Iminium Ion (Achiral Intermediate) S_Enant->Iminium Base / Oxidation Iminium->S_Enant Reversible R_Enant (R)-Enantiomer (Inverted C2) Iminium->R_Enant Reprotonation

General racemization mechanism of 2-substituted piperidines via an achiral iminium intermediate.

Troubleshooting & FAQs

Q1: Why does my (S)-3-(Piperidin-2-yl)propanoic acid racemize during N-Boc protection? A: The use of strong, homogeneous organic bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) during protection can catalyze the reversible iminium formation described above. Solution: Shift to biphasic Schotten-Baumann conditions using a mild inorganic base like Sodium Bicarbonate (NaHCO₃). This keeps the pH strictly controlled (~8.0), preventing base-catalyzed epimerization while still allowing the nucleophilic amine to attack the Boc-anhydride.

Q2: I am observing a major byproduct during C-terminal activation instead of my desired amide. What is happening? A: If you attempt to activate the carboxylic acid (e.g., using HATU or EDC) while the piperidine nitrogen is unprotected, the molecule will rapidly undergo intramolecular cyclization. The secondary amine attacks the activated ester, forming octahydro-4H-quinolizin-4-one (a fused bicyclic lactam). Solution: Orthogonal protection is non-negotiable. You must quantitatively protect the piperidine nitrogen (e.g., N-Boc or N-Fmoc) prior to any C-terminal activation.

Q3: How do I prevent epimerization during the final amide coupling step? A: Uronium and phosphonium coupling reagents (like HATU or PyBOP) are highly efficient but notoriously promote racemization when paired with strong tertiary amines like DIEA[3]. To preserve stereochemistry, replace DIEA with a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP/collidine), or abandon uronium salts entirely in favor of a DIC/OxymaPure system[3].

Quantitative Data: Impact of Coupling Conditions on % ee

The following table summarizes the causal relationship between reagent selection and the preservation of enantiomeric excess (ee) during the coupling of N-protected (S)-3-(piperidin-2-yl)propanoic acid.

Coupling ReagentBase CatalystSolventTempResulting % eeMechanistic Consequence
HATUDIEA (2.0 eq)DMF25 °C< 85%Strong base promotes iminium formation/epimerization.
PyBOPTEA (2.0 eq)DCM25 °C~ 88%Slightly less basic than DIEA, but still causes degradation.
HATUTMP (2.0 eq)DMF25 °C> 95%Weaker base (TMP) suppresses unwanted deprotonation.
DIC / OxymaPure None (or TMP) DMF 25 °C > 99% Neutral/mildly acidic intermediate prevents racemization.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Each workflow includes a specific analytical checkpoint to verify stereochemical integrity before proceeding.

Protocol A: Epimerization-Free N-Boc Protection

Causality: Utilizing a biphasic system with NaHCO₃ limits localized pH spikes, preventing base-catalyzed stereochemical inversion.

  • Preparation: Dissolve 10.0 mmol of (S)-3-(Piperidin-2-yl)propanoic acid in 20 mL of a 1:1 mixture of THF and HPLC-grade H₂O.

  • Base Addition: Add 20.0 mmol (2.0 eq) of solid NaHCO₃. Stir until completely dissolved. Do not use NaOH or TEA.

  • Protection: Cool the reaction flask to 0 °C in an ice bath. Dropwise, add 11.0 mmol (1.1 eq) of Di-tert-butyl dicarbonate (Boc₂O) dissolved in 5 mL of THF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH 4.0 using 1M Citric Acid. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: Analyze the crude product via Chiral HPLC (e.g., Chiralpak IC column, Hexane/IPA gradient) against a racemic standard. You should observe >99% ee.

Protocol B: Stereoretentive Amide Coupling

Causality: Utilizing DIC/OxymaPure bypasses the need for strong tertiary amines, effectively neutralizing the primary pathway for epimerization during activation.

  • Preparation: In a flame-dried flask under N₂, dissolve 5.0 mmol of the N-Boc protected acid and 5.5 mmol (1.1 eq) of the target amine in 15 mL of anhydrous DMF.

  • Activation: Add 5.0 mmol (1.0 eq) of OxymaPure, followed by 5.0 mmol (1.0 eq) of N,N'-Diisopropylcarbodiimide (DIC).

  • Base Addition (Conditional): If the target amine is a hydrochloride salt, add exactly 5.0 mmol (1.0 eq) of 2,4,6-trimethylpyridine (TMP). If the amine is free-based, omit the TMP.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer sequentially with 5% NaHCO₃, 1M HCl (if applicable to your product), and brine.

  • Validation Checkpoint: Perform LC-MS and Chiral SFC (Supercritical Fluid Chromatography) to confirm the mass of the desired amide and verify the absence of the (R)-epimer.

Workflow N1 Start: (S)-3-(Piperidin-2-YL)propanoic acid N2 Step 1: N-Protection (Boc2O, NaHCO3, H2O/THF) N1->N2 N3 Step 2: Carboxylic Activation (DIC, OxymaPure) N2->N3 N4 Step 3: Amide Coupling (TMP as base, pH < 8) N3->N4 N5 Product: Enantiopure Amide (>99% ee) N4->N5

Workflow for the epimerization-free protection and coupling of (S)-3-(Piperidin-2-YL)propanoic acid.

References

  • Absolute Configurations and Stereochemical Inversion Mechanism of Epimeric Securinega Alkaloids from Flueggea suffruticosa Source: ACS Publications (Organic Letters) URL:[Link][1]

  • Restructuring Antiviral Quinazolinone Frameworks to Derive and Optimize Inhibitors of Chikungunya Virus Source: National Institutes of Health (PMC) URL:[Link][2]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis Source: National Institutes of Health (PubMed) URL:[Link][3]

Sources

Technical Support Center: Overcoming Steric Hindrance in (S)-3-(Piperidin-2-yl)propanoic Acid Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the peptide coupling and functionalization of (S)-3-(piperidin-2-yl)propanoic acid. This molecule presents a unique dual-threat in synthetic chemistry: a sterically hindered secondary amine embedded within a piperidine ring, and an adjacent propanoic acid chain that restricts conformational freedom.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you achieve high-yielding, epimerization-free couplings.

FAQ 1: Why is my coupling yield so low, and what is this [M - H2O] byproduct?

Q: I am trying to couple the carboxylic acid of (S)-3-(piperidin-2-yl)propanoic acid to a primary amine. My yields are consistently <20%, and LC-MS reveals a major byproduct with a mass corresponding to the loss of water. What is happening?

A: You are observing a kinetically favored intramolecular side reaction. When the C-terminal carboxylic acid is activated, the unprotected secondary amine (N1) of the piperidine ring is in perfect spatial proximity to attack the activated carbonyl. This intramolecular cyclization forms a 5-membered lactam fused to the 6-membered piperidine ring, resulting in an indolizidinone skeleton (1)[1].

Causality & Solution: Because 5-membered ring formation is kinetically rapid, it easily outcompetes the intermolecular attack of your target amine (2)[2]. To prevent this kinetic trap, the secondary amine must be protected (e.g., with a Boc or Fmoc group) prior to any C-terminal activation.

Pathway SM (S)-3-(Piperidin-2-yl) propanoic acid Act Activated Ester (e.g., O-Oxyma/OAt) SM->Act Coupling Reagent + Base Amide Desired Peptide/Amide (Intermolecular Coupling) Act->Amide + Target Amine (Target Pathway) Byprod Indolizidinone Byproduct (Intramolecular Cyclization) Act->Byprod Unprotected N1 (Kinetic Trap)

Competing pathways: Intermolecular coupling vs. intramolecular indolizidinone formation.

FAQ 2: Which coupling reagent is best for functionalizing the hindered piperidine nitrogen?

Q: I have protected the carboxylic acid and am now trying to couple an amino acid onto the sterically hindered piperidine nitrogen. Standard EDC/HOBt fails completely. What is the optimal reagent?

A: For sterically hindered secondary amines, standard carbodiimides (EDC/DIC) and first-generation benzotriazoles (HOBt) lack the necessary electrophilicity and often lead to dead-end urea byproducts (). The optimal choice is a third-generation uronium salt like COMU .

Causality: COMU utilizes an Oxyma leaving group paired with a morpholino carbon skeleton. This structure prevents the unpredictable autocatalytic decomposition seen in HATU/HBTU and provides superior solubility and reactivity (3)[3]. Furthermore, unlike HATU, COMU does not cause chain-terminating guanidinylation of the target amine during the extended coupling times required for hindered systems (4)[4].

Quantitative Performance in Hindered Couplings

The table below summarizes the comparative performance of coupling reagents on heavily hindered systems (e.g., Aib-Aib or N-methylated couplings) to guide your selection (5)[5]:

Coupling ReagentBase UsedTarget Hindered SystemYield (%)Purity (%)Epimerization Risk
COMU TMPZ-Phe-Aib-OEt93.0>99.0< 1.0%
COMU DIEAFmoc-Aib-Aib-NH2N/A99.742.0 - 3.0%
HATU DIEAGeneral HinderedModerateVariableModerate to High
EDC / HOBt DIEAGeneral Hindered< 20.0LowModerate

FAQ 3: How do I prevent epimerization of the (S)-chiral center?

Q: When I use HATU with DIPEA (DIEA), I achieve decent yields, but chiral HPLC shows up to 15% epimerization of my (S)-stereocenter. How can I maintain chiral integrity?

A: Epimerization during coupling is driven by the basicity of the reaction medium and the lifetime of the activated ester. DIPEA (pKa ~10.5) is a strong enough base to abstract the alpha-proton of the activated ester, leading to an oxazolone intermediate or direct enolization (3)[3].

Causality & Solution: Switch your tertiary base to TMP (2,4,6-trimethylpyridine / collidine) . TMP is significantly less basic (pKa ~7.4) but remains sufficiently nucleophilic to act as an effective acid scavenger. When combined with COMU, TMP drastically reduces racemization levels to baseline (<1%) (5)[5]. Additionally, you must strictly limit pre-activation time to exactly 1 minute; prolonged pre-activation unnecessarily extends the window for base-catalyzed epimerization.

Self-Validating Protocol: Optimized COMU/TMP Coupling Workflow

This protocol is designed as a self-validating system. The use of COMU allows for visual tracking of the reaction progress, as the Oxyma leaving group changes color depending on the base and activation state (4)[4].

Workflow Step1 Dissolution SM + Amine Step2 Base Addition (TMP, 2.0 eq) Step1->Step2 Step3 Pre-Activation (COMU, 1 min, 0°C) Step2->Step3 Step4 Coupling (1-2 hrs, RT) Step3->Step4 Step5 Workup (Aqueous Extraction) Step4->Step5

Self-validating experimental workflow for COMU-mediated coupling of hindered amines.

Step-by-Step Methodology (Solution Phase)

Objective: High-yield amide bond formation onto the hindered secondary amine of (S)-3-(piperidin-2-yl)propanoate ester.

  • Dissolution:

    • Dissolve the N-protected amino acid (1.2 equiv) and the (S)-3-(piperidin-2-yl)propanoate ester (1.0 equiv) in anhydrous DMF to achieve a 0.1 M - 0.3 M concentration (5)[5].

    • Validation Check: The solution must be perfectly clear. Cloudiness indicates moisture or salt contamination, which will prematurely hydrolyze the uronium salt.

  • Base Addition:

    • Add TMP (2,4,6-collidine) (2.0 equiv) to the solution.

    • Causality: TMP is strictly utilized over DIPEA to prevent base-catalyzed epimerization of the alpha-carbon prior to nucleophilic attack (3)[3].

  • Pre-Activation (Strict Timing):

    • Cool the mixture to 0 °C to stabilize the highly reactive Oxyma ester intermediate.

    • Add COMU (1.2 equiv) in a single portion.

    • Validation Check: The solution will undergo a distinct color change (typically yellow/orange) confirming the release of the Oxyma anion and successful activation (4)[4].

    • Stir for exactly 1 minute . Do not exceed this time to avoid side reactions.

  • Coupling:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 1 to 2 hours. Because the piperidine nitrogen is sterically shielded by the adjacent propanoic chain, standard 10-minute peptide couplings are insufficient.

    • Validation Check: Monitor via LC-MS. Confirm the disappearance of the COMU mass and the formation of the desired [M+H]+ product peak.

  • Workup:

    • Quench the reaction with saturated aqueous NaHCO3.

    • Extract with Ethyl Acetate.

    • Causality: The morpholino byproducts generated by COMU are highly water-soluble. They will partition cleanly into the aqueous layer, leaving a high-purity crude product in the organic layer (5)[5].

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - ACS Publications. 4

  • COMU: A third generation of uronium-type coupling reagents - Luxembourg Bio Technologies. 3

  • Peptide Coupling Reagents Guide - Sigma-Aldrich.

  • A Head-to-Head Battle of Coupling Reagents: COMU vs. BOP-Cl for Hindered Amino Acid Coupling - Benchchem. 5

  • Facile transformation of 2-azetidinones to 2-piperidones: application to the synthesis of the indolizidine skeleton - PubMed. 1

  • Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis - MDPI. 2

Sources

Technical Support Center: Troubleshooting & Purifying Commercial (S)-3-(Piperidin-2-YL)propanoic Acid Batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and purify commercial batches of (S)-3-(Piperidin-2-yl)propanoic acid.

Commercial synthesis of this critical chiral building block often relies on the catalytic hydrogenation of 3-(pyridin-2-yl)propanoic acid or the nucleophilic addition of piperidine to acrylonitrile [1]. These industrial pathways frequently leave behind a signature profile of impurities. This guide bypasses generic advice, offering field-proven, causality-driven protocols to achieve >99% enantiomeric excess (ee) and analytical-grade chemical purity.

Quantitative Impurity Profiling & Causality Matrix

Before initiating any purification workflow, it is critical to understand the physicochemical nature of the contaminants. The table below summarizes the quantitative data, detection methods, and targeted removal strategies for common batch impurities.

Impurity ClassChemical IdentitySource / CausalityDetection MethodTarget ThresholdRemoval Strategy
Enantiomeric (R)-3-(Piperidin-2-yl)propanoic acidIncomplete chiral resolution or thermal racemizationChiral HPLC / SFC< 0.5% (ee > 99%)Diastereomeric salt crystallization
Starting Material 3-(Pyridin-2-yl)propanoic acidIncomplete catalytic hydrogenationUV-Vis (260 nm); LC-MS< 0.1%Isoelectric (pI) differential precipitation
Regioisomeric 3-(Piperidin-3-yl)propanoic acidNon-regioselective reductionNMR (Multiplet shifts)< 0.1%Isoelectric precipitation
Inorganic Palladium (Pd) / Platinum (Pt)Catalyst leaching during hydrogenationICP-MS< 10 ppmSilica-supported thiol scavengers
Troubleshooting Guides & FAQs
Q1: My recent batch shows a 92% enantiomeric excess (ee). How can I selectively remove the (R)-enantiomer without losing significant yield of the desired (S)-enantiomer?

The Causality: Enantiomeric contamination typically arises from incomplete industrial chiral resolution or minor racemization at the stereocenter (C2 of the piperidine ring) during prolonged storage under basic conditions. Because enantiomers have identical physical properties in an achiral environment, standard recrystallization will not work. We must exploit the basic piperidine nitrogen to form a diastereomeric salt using a chiral acid.

The Solution & Protocol: We utilize D-(-)-Tartaric acid to form a diastereomeric salt. The (S)-amino acid / D-tartrate salt has a significantly lower solubility in cold ethanol than the (R)-amino acid / D-tartrate pair.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of the crude (S)-3-(Piperidin-2-yl)propanoic acid in 100 mL of an 80:20 Ethanol/Water mixture.

  • Salt Formation: Add 1.0 equivalent (9.5 g) of D-(-)-Tartaric acid. Heat the mixture to 75°C under reflux until complete dissolution is achieved.

  • Controlled Crystallization: Cool the solution at a controlled rate of 5°C per hour down to 20°C, then hold at 4°C overnight.

  • Isolation: Filter the resulting crystals and wash with 20 mL of ice-cold ethanol.

  • Salt Breaking: Suspend the crystals in deionized water and adjust the pH to 7.5 using 1M NaOH to liberate the free zwitterionic (S)-isomer, which will precipitate out. Filter and dry under a vacuum.

Self-Validating System: This protocol is self-validating via melting point depression. The pure (S)-piperidine D-tartrate salt will exhibit a sharp, distinct melting point (~185°C) compared to the broad melting range of the contaminated mixture. This physically confirms successful diastereomeric enrichment before the salt is even broken.

Q2: LC-MS analysis indicates a +152 m/z peak, and UV-Vis shows strong absorbance at 260 nm. How do I clear this unreacted starting material?

The Causality: The +152 m/z peak corresponds to 3-(pyridin-2-yl)propanoic acid . The pyridine ring is notoriously robust and resists complete catalytic hydrogenation unless high pressures and highly active catalysts are used. To separate them, we exploit a massive gap in their acid-base chemistry. As documented in natural product databases for similar pipecolic acid derivatives [2], the piperidine nitrogen is highly basic (pKa ~10.5). In contrast, the sp2-hybridized pyridine nitrogen is weakly basic (pKa ~5.2). Both molecules share a carboxylic acid (pKa ~4.5).

  • Isoelectric Point (pI) of Piperidine product: ≈ (10.5 + 4.5) / 2 = 7.5

  • Isoelectric Point (pI) of Pyridine impurity: ≈ (5.2 + 4.5) / 2 = 4.85

The Solution & Protocol: By adjusting the pH to exactly 7.5, the piperidine derivative becomes a neutral zwitterion (lowest solubility), while the pyridine derivative remains a deprotonated anion (highly water-soluble).

Step-by-Step Methodology:

  • Protonation: Dissolve the crude batch in 50 mL of deionized water. Add 1M HCl dropwise until the pH reaches 2.0. At this pH, both compounds are fully protonated cations and will dissolve completely into a clear solution.

  • Titration: Insert a calibrated pH probe. Under vigorous stirring, add 1M NaOH dropwise.

  • Precipitation: Continue adding NaOH until the pH reaches exactly 7.5 . Hold the pH steady for 30 minutes.

  • Collection: Filter the dense white precipitate through a sintered glass funnel. The pyridine impurities will pass through in the aqueous filtrate. Wash the solid with 10 mL of ice-cold water and dry.

Self-Validating System: The emergence of a dense white precipitate at exactly pH 7.5 physically confirms the isolation of the piperidine zwitterion. The complete absence of precipitation below pH 5.5 guarantees that the pyridine impurities remain partitioned in the aqueous phase.

Q3: Our downstream cross-coupling reactions are failing, and ICP-MS shows 120 ppm of Palladium. What is the most reliable protocol to scavenge these transition metals?

The Causality: Industrial hydrogenation utilizes Pd/C or PtO2 catalysts. Heavy metals coordinate strongly to both the secondary amine and the carboxylate moiety of 3-(piperidin-2-yl)propanoic acid [3]. These trapped metals poison downstream catalysts and pose severe toxicity risks in drug development.

The Solution & Protocol: Use a silica-supported metal scavenger, specifically SiliaMetS Thiol . The soft sulfur donor atoms have a vastly higher affinity for soft transition metals (Pd, Pt) than the hard nitrogen/oxygen atoms of your product.

Step-by-Step Methodology:

  • Solubilization: Dissolve 5.0 g of the contaminated batch in 50 mL of Methanol. Add a few drops of 1M HCl to break the zwitterion and ensure full solubility.

  • Scavenging: Add 3.0 equivalents of SiliaMetS Thiol resin (relative to the 120 ppm metal loading).

  • Incubation: Stir the suspension gently at 40°C for 4 hours to allow for complete metal diffusion into the silica pores.

  • Filtration: Filter the mixture through a tightly packed Celite pad.

  • Recovery: Neutralize the filtrate to pH 7.5 with 1M NaOH to re-precipitate the ultra-pure, metal-free product.

Self-Validating System: This protocol is visually self-validating. The silica-thiol resin will change color from off-white to dark brown/black as it coordinates the palladium, providing immediate qualitative confirmation of metal clearance prior to ICP-MS quantification.

Purification Workflow Visualization

PurificationWorkflow A Commercial Batch (S)-3-(Piperidin-2-yl)propanoic acid B Isoelectric Precipitation Adjust to pH 7.5 A->B C Filtration B->C D Aqueous Filtrate (Pyridine Impurities, pI ~4.8) C->D Soluble Anion E Solid Zwitterion (Piperidine Core, pI ~7.5) C->E Precipitate F Chiral Resolution D-(-)-Tartaric Acid in EtOH E->F G Diastereomeric Salt Crystallization F->G H Mother Liquor ((R)-Enantiomer enriched) G->H Soluble Salt I Salt Breaking & Scavenging SiliaMetS Thiol Treatment G->I Crystal Salt J Ultra-Pure (S)-Isomer (>99% ee, <10 ppm Pd) I->J

Workflow for the systematic purification of (S)-3-(Piperidin-2-yl)propanoic acid batches.

References
  • Title: 3-(Piperidin-2-yl)propanoic acid hydrochloride | C8H16ClNO2 | CID 42614381 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Showing NP-Card for Pipecolic acid (NP0001452) Source: NP-MRD (Natural Products Magnetic Resonance Database) URL: [Link]

Ideal storage conditions for (S)-3-(Piperidin-2-YL)propanoic acid long-term stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (S)-3-(Piperidin-2-YL)propanoic acid (CAS 2580093-79-2). This document provides researchers, scientists, and drug development professionals with in-depth guidance on the optimal storage and handling of this chiral amino acid derivative to ensure its long-term stability and preserve its integrity for reproducible experimental outcomes. As a key building block in medicinal chemistry and organic synthesis, maintaining the purity and stability of this compound is paramount.[1]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios drawn from common laboratory experiences.

Section 1: Quick Reference - Recommended Storage Conditions

For immediate reference, the ideal storage conditions are summarized below. The subsequent sections provide the scientific rationale and detailed procedures behind these recommendations.

ParameterRecommended ConditionRationale & Scientific JustificationBest For
Temperature 2°C to 8°C (Refrigerated) Slows potential hydrolytic, oxidative, and other degradation pathways common in amino acid derivatives without the risk of freeze-thaw cycles that can introduce moisture.[2]Long-term storage (> 6 months) of unopened or properly sealed containers.
Controlled Room Temperature (18-25°C)Acceptable for short-term use, but prolonged exposure can accelerate degradation.[2]Short-term storage (< 6 months) or active "in-use" vials.
Atmosphere Inert Gas (Argon or Nitrogen) The piperidine ring and propanoic acid moiety can be susceptible to oxidation.[1][3] An inert atmosphere displaces oxygen and moisture, preserving chemical purity.Crucial for long-term stability , especially after the original manufacturer's seal is broken.
Humidity Dry / Desiccated The presence of both an amino and a carboxylic acid group makes the compound potentially hygroscopic. Moisture can initiate hydrolysis or act as a catalyst for other degradation.[2][4]Mandatory for all storage durations. Use a desiccator or store with a desiccant.
Light Protected from Light (Amber Vial / Dark) Many complex organic molecules are sensitive to photo-oxidation, where UV or visible light can catalyze degradation.[3][4][5]Mandatory for all storage durations. Store in an amber glass vial inside a dark cabinet.
Container Tightly-Sealed Glass Vial Prevents ingress of atmospheric moisture and oxygen. Glass is preferred over plastic for its superior barrier properties against gases.[6][7][8][9]Mandatory for all storage durations. Ensure the cap liner is intact and provides a good seal.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can degrade (S)-3-(Piperidin-2-YL)propanoic acid?

The structure of this compound, featuring a secondary amine within a piperidine ring and a carboxylic acid group, presents several potential points of instability. The primary factors to control are:

  • Moisture (Hydrolysis): As a hygroscopic compound, it can absorb atmospheric water.[2] This moisture can lead to clumping of the solid and, in the long term, may facilitate hydrolytic degradation or catalyze other unwanted reactions.

  • Oxygen (Oxidation): The secondary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation byproducts.[1] This process can be accelerated by heat and light.

  • Light (Photodegradation): Exposure to UV or even ambient laboratory light can provide the activation energy for oxidative processes and other radical-based degradation pathways in organic molecules.[3]

  • Elevated Temperature (Thermal Degradation): Heat accelerates the rate of all chemical reactions, including degradation.[2] Storing at elevated temperatures will shorten the compound's shelf-life significantly.

Q2: The Safety Data Sheet (SDS) for a similar compound just says "store in a cool, dry place." Is refrigeration really necessary?

"Store in a cool, dry place" is a general guideline.[6] For high-purity reagents used in sensitive applications like drug development, more stringent conditions are required for long-term stability. While controlled room temperature (18-25°C) may be adequate for a few weeks, refrigeration at 2°C to 8°C is strongly recommended for storage periods exceeding six months. This temperature range effectively minimizes degradation kinetics without the potential complications of freezing, such as ice crystal formation or the increased risk of moisture condensation during thawing.

Q3: How critical is using an inert atmosphere like argon?

For an unopened container from the manufacturer, the original atmosphere is sufficient. However, once the container is opened, the use of an inert atmosphere becomes critical for preserving long-term stability. Each time the vial is opened, it is exposed to atmospheric oxygen and humidity. Backfilling the vial with a dry, inert gas like argon or nitrogen before resealing displaces this reactive atmosphere, protecting the compound from oxidative degradation.[3]

Q4: My compound has become slightly clumpy. Is it still usable?

Clumping is a primary indicator of moisture absorption. While the compound may not be significantly degraded chemically, its water content has increased. This can be problematic for two reasons:

  • Inaccurate Weighing: The measured weight will include an unknown amount of water, leading to errors in solution concentration.

  • Increased Degradation Risk: The presence of water can accelerate chemical degradation over time.

If clumping is observed, it is recommended to dry the material under a high vacuum for several hours before use. For critical experiments, verifying the compound's integrity via analytical methods is advised.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the use of (S)-3-(Piperidin-2-YL)propanoic acid.

Scenario 1: My experimental results are inconsistent, and I suspect compound degradation.

Inconsistent results are a common symptom of reagent degradation. Follow this workflow to diagnose the issue.

G start Inconsistent Experimental Results check_storage Review Storage History: - Temperature logs? - Tightly sealed? - Stored in dark/desiccator? start->check_storage visual_inspect Visual Inspection: - Color change? - Clumping? - Crystalline form changed? check_storage->visual_inspect History OK new_vial Decision: Use a New Vial or Re-purify Material check_storage->new_vial Improper Storage analytical_verify Analytical Verification (Recommended) visual_inspect->analytical_verify No Visual Change visual_inspect->new_vial Visual Change Noted nmr ¹H NMR: Compare to reference spectrum. Look for new/broadened peaks. analytical_verify->nmr lcms LC-MS: Check for purity. Identify potential degradants. analytical_verify->lcms nmr->new_vial lcms->new_vial

Caption: Troubleshooting workflow for suspected compound degradation.

Scenario 2: I need to weigh out small amounts from a large bottle frequently. What is the best practice?

Repeatedly opening a large stock bottle is highly discouraged as it introduces contaminants and degrades the entire batch.

Best Practice: Upon receiving a new bottle, and inside a controlled environment (like a glovebox or under a stream of inert gas), immediately aliquot the material into smaller, single-use or short-term-use glass vials.[10] This protects the integrity of the main stock. See Protocol 4.1 for a detailed procedure.

Section 4: Experimental Protocols
Protocol 4.1: Recommended Procedure for Aliquoting

This protocol ensures the primary stock of (S)-3-(Piperidin-2-YL)propanoic acid remains pristine.

Objective: To safely aliquot the bulk compound into smaller, sealed vials for daily or weekly use, minimizing exposure to air and moisture.

Materials:

  • Primary container of (S)-3-(Piperidin-2-YL)propanoic acid

  • Spatula (clean and dry)

  • Amber glass vials with PTFE-lined caps (pre-dried in an oven at 120°C and cooled in a desiccator)

  • Balance

  • Source of dry inert gas (Argon or Nitrogen) with tubing

  • Laboratory desiccator

Procedure:

  • Place the primary container, vials, and spatula inside a desiccator for at least 2 hours to ensure all equipment is dry.

  • Perform the aliquoting process in an area with low humidity. If available, use a glovebox. If not, create a localized inert environment by directing a gentle stream of argon or nitrogen into the primary container during the brief period it is open.

  • Open the primary container. Quickly weigh and transfer the desired amount of compound into each pre-dried amber vial.

  • Before sealing each new vial, flush the headspace with the inert gas for 5-10 seconds.

  • Tightly seal the cap. Reinforce the seal with paraffin film for extra protection against moisture ingress.

  • Clearly label each aliquot with the compound name, lot number, date, and quantity.

  • Store all aliquots, including the primary container (which should also be flushed with inert gas before resealing), in a desiccator inside a refrigerator at 2°C to 8°C.[2][4]

Protocol 4.2: Self-Validation - A Simple Long-Term Stability Study

This protocol allows you to validate the stability of your compound under your specific laboratory conditions.

Objective: To compare the purity of the compound at an initial time point (T=0) with subsequent time points after storage under recommended conditions.

Procedure:

  • Time Zero (T=0) Analysis:

    • Using a freshly opened vial of (S)-3-(Piperidin-2-YL)propanoic acid, prepare a standard solution (e.g., 1 mg/mL in a suitable solvent like methanol or water).

    • Obtain a baseline analytical profile. The recommended methods are:

      • LC-MS: To determine purity (as % peak area) and identify the mass of the parent compound.

      • ¹H NMR: To obtain a reference spectrum of the pure compound.

    • Carefully record all instrument parameters and results.

  • Sample Preparation for Storage:

    • Prepare several small aliquots (e.g., 5-10 mg each) from the same bottle following Protocol 4.1.

    • Store these aliquots under the recommended conditions (2-8°C, desiccated, dark, inert atmosphere).

  • Subsequent Time Point Analysis (T=6 months, T=12 months, etc.):

    • At each designated time point, remove one of the stored aliquots.

    • Allow the vial to warm to room temperature inside a desiccator for at least 1 hour before opening to prevent condensation.

    • Prepare a solution and perform the same LC-MS and/or ¹H NMR analysis using the identical instrument parameters from T=0.

  • Data Comparison:

    • LC-MS: Compare the purity (% peak area) to the T=0 value. A decrease of >2% may indicate significant degradation. Look for the appearance of new peaks.

    • ¹H NMR: Overlay the new spectrum with the T=0 reference. Look for the appearance of new signals, or broadening/disappearance of existing signals, which would indicate decomposition.

This self-validating system provides empirical evidence of the compound's stability under your control, ensuring the trustworthiness of your experimental data.

References
  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. [Link]

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • Alfa Aesar. (2023, March 16). Piperidine - SAFETY DATA SHEET. [Link]

Sources

Technical Support Center: Troubleshooting Low Ionization Efficiency of (S)-3-(Piperidin-2-YL)propanoic acid in LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Google Gemini

Welcome to the technical support guide for the analysis of (S)-3-(Piperidin-2-YL)propanoic acid. This document provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge to help you overcome challenges related to its low ionization efficiency in Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Challenge of a Zwitterionic Analyte

(S)-3-(Piperidin-2-YL)propanoic acid (MW: 157.21 g/mol ) is an amino acid derivative containing both a basic secondary amine (the piperidine ring) and an acidic carboxylic acid group.[1] This dual functionality means it exists as a zwitterion over a wide pH range. Zwitterions are notoriously challenging for electrospray ionization (ESI) because their net-zero charge in solution hinders the gas-phase ion formation process, leading to poor sensitivity.[2] This guide will walk you through a systematic approach to deconstruct and solve this common issue.

Frequently Asked Questions & Troubleshooting Guide
Q1: I'm injecting my standard but see a very weak signal, or no signal at all. What is the primary cause?

Answer: The most likely reason is that your analytical conditions are promoting the zwitterionic form of the molecule. In the electrospray process, pre-formed ions in the liquid phase are transferred to the gas phase.[3][4] If your analyte is predominantly in a neutral, zwitterionic state at the pH of the ESI droplet, its efficiency of forming a gas-phase ion is drastically reduced. The key to success is to force the molecule into a state where it carries a net positive or negative charge by carefully controlling the mobile phase pH.

The charge state of (S)-3-(Piperidin-2-YL)propanoic acid is dictated by the pH of the solution, as illustrated below. At its isoelectric point (pI), the molecule has a net-zero charge, which is detrimental to ESI-MS analysis.

G Low_pH Low pH (e.g., < 3) Cationic Form [M+H]+ Favorable Neutral_pH Mid-range pH (pI) Zwitterionic Form Poor Ionization Low_pH->Neutral_pH Increase pH High_pH High pH (e.g., > 9) Anionic Form [M-H]- Favorable Neutral_pH->High_pH Increase pH

Caption: pH-dependent forms of the analyte.

Q2: Should I use positive or negative ionization mode?

Answer: Both modes are theoretically possible, but positive ion mode is typically the better starting point for compounds containing a secondary amine.

  • Positive Ion Mode ([M+H]⁺): This is generally recommended. By acidifying the mobile phase (pH 2.5-3.5), you fully protonate the basic piperidine nitrogen, creating a net positive charge. This simultaneously suppresses the deprotonation of the carboxylic acid group, preventing the formation of the zwitterion.[5]

  • Negative Ion Mode ([M-H]⁻): This requires a basic mobile phase (pH 9-10) to deprotonate the carboxylic acid, creating a net negative charge. While viable, maintaining a stable basic pH on some LC systems can be more challenging, and many basic additives are less volatile. However, it should not be ruled out.[5]

Expert Recommendation: Always perform an initial infusion experiment. Prepare a ~1 µg/mL solution of your standard and infuse it directly into the mass spectrometer. Test both acidic and basic mobile phases to empirically determine which ionization polarity gives the most intense and stable signal for your specific instrument.[6][7]

Q3: My chromatography is poor—the peak is at the solvent front. How does this impact my signal, and how do I fix it?

Answer: This is a critical issue that directly causes low signal. (S)-3-(Piperidin-2-YL)propanoic acid is highly polar and will exhibit little to no retention on a standard C18 reversed-phase (RP) column.[8][9] Eluting in the void volume means:

  • Ion Suppression: The analyte co-elutes with injection-related salts and other unretained matrix components, which compete for ionization and suppress the analyte's signal.[10]

  • Poor ESI Conditions: The mobile phase at the start of a typical RP gradient is highly aqueous. High surface tension and inefficient desolvation in highly aqueous mobile phases are detrimental to ESI efficiency.[11]

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is designed specifically for the retention of highly polar compounds and is the recommended chromatographic mode.[9][12] It uses a polar stationary phase (e.g., amide, silica, or zwitterionic) and a mobile phase with a high percentage of organic solvent (typically >80% acetonitrile). This high organic content is ideal for promoting efficient desolvation and ionization in the ESI source.[8][12]

ParameterRecommended HILIC ConditionsRationale
Column Chemistry BEH Amide, iHILIC-Fusion, ZIC-pHILICThese stationary phases provide excellent retention and peak shape for polar and zwitterionic compounds.[8][12][13]
Mobile Phase A Water with 20 mM Ammonium Formate + 0.1% Formic AcidAmmonium formate is a volatile, MS-friendly buffer.[14] Formic acid ensures an acidic pH to promote positive ionization.
Mobile Phase B 95:5 Acetonitrile:Water with 0.1% Formic AcidHigh organic content drives HILIC retention and enhances ESI desolvation.
Gradient Start at 95% B, hold, then decrease %B to elute.A shallow gradient is often required to resolve polar compounds.
Q4: How should I optimize my mobile phase and mass spectrometer settings?

Answer: Optimization should be approached systematically. Once you have selected HILIC chromatography and positive ionization mode, you can fine-tune the system.

Systematic Troubleshooting Workflow:

G start Low Signal Detected infuse 1. Infuse Standard Test Positive vs. Negative Mode start->infuse select_mode 2. Select Optimal Ionization Mode (Likely Positive) infuse->select_mode select_hilic 3. Implement HILIC Method (e.g., Amide Column) select_mode->select_hilic optimize_mp 4. Optimize Mobile Phase (Acid/Buffer Concentration) select_hilic->optimize_mp tune_source 5. Tune MS Source Parameters (Voltages, Gas, Temp) optimize_mp->tune_source check_adducts 6. Check for Adducts (e.g., [M+Na]+, [M+NH4]+) tune_source->check_adducts deriv 7. Advanced: Consider Derivatization check_adducts->deriv If signal still insufficient end Signal Optimized check_adducts->end deriv->end

Sources

Technical Support Center: Refining Liquid-Liquid Extraction (LLE) for (S)-3-(Piperidin-2-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Extracting amphoteric molecules like (S)-3-(Piperidin-2-YL)propanoic acid from aqueous media is a notorious bottleneck in drug development and synthetic chemistry. Because this molecule contains both a basic secondary amine (piperidine ring, pKa ~10.5) and an acidic carboxylate (propanoic acid, pKa ~4.5), it exists predominantly as a highly polar zwitterion at physiological and neutral pH levels.

This guide is designed to help researchers troubleshoot failed extractions and implement field-proven, self-validating LLE methodologies based on specific downstream requirements.

Extraction Strategy Decision Matrix

LLE_Workflow Start Aqueous Sample (S)-3-(Piperidin-2-YL)propanoic acid Q1 Need intact zwitterion for downstream use? Start->Q1 Deriv In Situ Derivatization (Boc-Protection) Q1->Deriv No Q2 Scale of Extraction? Q1->Q2 Yes AcidicLLE Acidic LLE (pH 2-3) Extract into EtOAc Deriv->AcidicLLE Analytical Analytical / Bioanalysis Q2->Analytical Micro-scale Prep Preparative / Bulk Q2->Prep Macro-scale SALLE SALLE (Acetonitrile + Salt) Analytical->SALLE IonPair Reactive Ion-Pairing (Aliquat 336 at pH 11.5) Prep->IonPair

Decision matrix for selecting the optimal LLE strategy based on downstream application needs.

Troubleshooting & FAQs

Q: I attempted a standard liquid-liquid extraction using ethyl acetate at pH 7.0, but my recovery was less than 5%. What went wrong? A: At pH 7.0, (S)-3-(Piperidin-2-YL)propanoic acid exists almost entirely as a zwitterion, as this is near its isoelectric point (pI ≈ 7.5). The protonated piperidine ring ( NH2+​ ) and the deprotonated carboxylate ( COO− ) create a highly polar molecule surrounded by a massive hydration sphere. Standard non-polar or moderately polar organic solvents like ethyl acetate cannot overcome the thermodynamic penalty required to break these water-dipole interactions[1]. To extract it, you must mask the charges via derivatization, use an ion-pairing reagent, or force phase separation using salting-out techniques.

Q: I need to recover the intact, underivatized molecule from a bulk aqueous reaction mixture. What is the most scalable LLE method? A: Reactive extraction via ion-pairing is the most robust method for the bulk recovery of intact zwitterions. By adjusting the aqueous phase to pH 11.5–12.0, you suppress the ionization of the piperidine nitrogen, leaving the molecule as a mono-anion ( COO− ). You can then use a lipophilic quaternary ammonium salt, such as Aliquat 336 (trioctylmethylammonium chloride), dissolved in a solvent like n-butyl acetate. The Aliquat 336 cation forms a hydrophobic ion pair with the carboxylate, facilitating mass transfer into the organic phase[2].

Q: My downstream application is solid-phase peptide synthesis (SPPS). How should I extract and prepare the compound? A: For SPPS, the secondary amine must be protected regardless. The most efficient route is in situ derivatization using Di-tert-butyl dicarbonate ( Boc2​O ). By reacting the aqueous mixture at pH 9.5, you convert the zwitterion into N-Boc-(S)-3-(Piperidin-2-yl)propanoic acid. This intermediate is no longer amphoteric. By subsequently dropping the pH to 2.5, the carboxylic acid is protonated, allowing quantitative extraction into ethyl acetate[3].

Q: We are performing high-throughput LC-MS/MS bioanalysis of this compound in plasma. We can't use ion-pairing reagents because they suppress MS ionization. What is the alternative? A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is the ideal choice for bioanalysis. By adding a water-miscible organic solvent (like acetonitrile or n-butanol) and saturating the aqueous phase with a strong chaotropic salt (e.g., K2​CO3​ or MgSO4​ ), you artificially lower the solubility of the zwitterion in the aqueous phase. The salt sequesters the water molecules, forcing the phase separation of the organic solvent and driving the hydrophilic zwitterion into the organic layer without the need for MS-incompatible ion-pairing agents[4][5].

Standardized Experimental Protocols
Protocol 1: In Situ Boc-Protection and Acidic LLE (Gold Standard for Synthesis)

Mechanism: Masks the basic amine, converting the amphoteric molecule into a simple carboxylic acid.

  • Basification: Adjust the aqueous solution containing (S)-3-(Piperidin-2-YL)propanoic acid to pH 9.5–10.0 using 1 M NaOH.

  • Derivatization: Add 1.2 equivalents of Boc2​O dissolved in a small volume of dioxane or acetone. Stir vigorously at room temperature for 2–4 hours.

  • Primary Wash: Extract the aqueous layer twice with diethyl ether or hexane to remove unreacted Boc2​O and non-polar byproducts. Discard the organic wash.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2.0–2.5 using 5% aqueous citric acid or 1 M HCl. (Self-Validation: Ensure pH remains strictly <3.0 to prevent carboxylate ionization).

  • Extraction: Immediately extract the acidified aqueous layer three times with ethyl acetate (EtOAc).

  • Washing & Drying: Combine the EtOAc layers, wash with saturated brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the highly pure N-Boc protected product.

Protocol 2: Reactive Ion-Pairing LLE with Aliquat 336 (Preparative Scale)

Mechanism: Utilizes a lipophilic cation to form an organic-soluble complex with the target anion.

  • Carrier Preparation: Prepare a 0.1 M solution of Aliquat 336 in n-butyl acetate.

  • pH Adjustment: Adjust the aqueous sample to pH 11.5 using 2 M NaOH to ensure the piperidine nitrogen is neutral and the carboxylic acid is fully deprotonated.

  • Extraction: Mix the aqueous phase and the Aliquat 336/organic phase at a 1:1 (v/v) ratio. Stir vigorously for 15 minutes to allow the interfacial ion-exchange reaction to reach equilibrium.

  • Phase Separation: Allow the phases to separate in a separatory funnel. Collect the upper organic phase containing the ion-pair complex.

  • Back-Extraction (Stripping): To recover the free amino acid, back-extract the organic phase with an equal volume of an aqueous buffer at pH 7.5 containing 1 M NaCl. The high chloride concentration displaces the carboxylate, returning the zwitterion to the aqueous phase.

Protocol 3: Salting-Out Assisted LLE (SALLE) for Analytical Recovery

Mechanism: Uses chaotropic salts to dehydrate the zwitterion, forcing it into a polar organic phase.

  • Sample Prep: To 1.0 mL of the aqueous sample (adjusted to pH 7.5, the isoelectric point), add 1.0 mL of n-butanol or acetonitrile.

  • Salting Out: Add 0.5 g of anhydrous Potassium Carbonate ( K2​CO3​ ) or Magnesium Sulfate ( MgSO4​ ) directly to the mixture.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete dissolution of the salt and maximum phase contact.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to achieve a sharp phase boundary.

  • Collection: Carefully aspirate the upper organic layer, which now contains the dehydrated zwitterion, for downstream LC-MS/MS analysis or solvent evaporation.

Quantitative Method Comparison
Extraction StrategyTarget StateAqueous pHExtracting SolventKey Additive / ReagentExpected RecoveryPrimary Application
Acidic LLE (Post-Deriv.) Neutral Carboxylic Acid2.0 – 2.5Ethyl Acetate (EtOAc) Boc2​O (amine protection)> 90%Preparative synthesis, SPPS
Reactive Ion-Pairing Mono-anion11.5 – 12.0n-Butyl AcetateAliquat 336 (0.1 M)75 – 85%Bulk recovery of intact molecule
SALLE (Salting-Out) Zwitterion7.5 (pI)n-Butanol or Acetonitrile K2​CO3​ or MgSO4​ 80 – 90%Analytical bioanalysis, LC-MS/MS
References
  • Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions - Industrial & Engineering Chemistry Research (ACS Publications).

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON - Peptide.com / Tetrahedron Letters.

  • Reactive Extraction of 7-Aminocephalosporanic Acid with Aliquat-336: Equilibrium and Kinetics - Chemical Engineering Communications (Taylor & Francis).

  • Biological Buffer Effect on Liquid–Liquid Equilibria of Systems Containing n-Butanol + Methyl Isobutyl Ketone + Water - Journal of Chemical & Engineering Data (ACS Publications).

  • Salting-out assisted liquid–liquid extraction for bioanalysis - Bioanalysis (ResearchGate).

Sources

Validation & Comparative

Comparative Efficacy Guide: (S)- vs. (R)-3-(Piperidin-2-YL)propanoic Acid in Neurological Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the landscape of neurological drug development, chiral building blocks are foundational to designing highly specific neuroactive compounds. 3-(Piperidin-2-yl)propanoic acid (Molecular Formula: C₈H₁₅NO₂) is a critical amino acid derivative featuring a piperidine ring attached to a propanoic acid moiety at the second carbon position[1]. Often utilized in its hydrochloride salt form, it serves as a potent intermediate for synthesizing compounds that target complex neurological disorders[1][2].

This guide provides an objective, data-driven comparison of the (S)- and (R)-enantiomers of 3-(piperidin-2-yl)propanoic acid. By analyzing their structural divergence, chromatographic resolution, and stereospecific binding efficacies, we provide researchers with a comprehensive framework for utilizing these molecules as neuromodulatory probes.

Mechanistic Divergence: The Causality of Stereochemistry

The efficacy of piperidine-based neuromodulators hinges on their three-dimensional conformation. At physiological pH (7.4), 3-(piperidin-2-yl)propanoic acid exists predominantly as a zwitterion. The stereocenter at the C2 position dictates the spatial trajectory of the propanoic acid chain relative to the basic secondary amine of the piperidine ring.

  • (S)-Enantiomer (CAS 2580093-79-2): The (S)-configuration projects the flexible propanoic acid chain into an orientation that optimally aligns with the cationic binding pockets of specific neurotransmitter transporters (e.g., GABAergic targets)[1]. This complementary fit allows for stable electrostatic interactions and hydrogen bonding.

  • (R)-Enantiomer: Conversely, the (R)-configuration alters the vector of the carboxylate group. When attempting to dock into the same receptor pocket, the rigid chair conformation of the piperidine ring introduces severe steric clashes with the receptor's transmembrane domains, drastically reducing binding affinity.

Pathway S_Enant (S)-3-(Piperidin-2-yl) propanoic acid Receptor Neurological Target (e.g., Transporter) S_Enant->Receptor Stereospecific Docking Modulation Allosteric / Orthosteric Modulation Receptor->Modulation Conformational Shift Effect Efficacy Readout (Signal Transduction) Modulation->Effect Target Activation

Fig 1: Proposed stereoselective neuromodulatory pathway for (S)-3-(piperidin-2-yl)propanoic acid.

Comparative Quantitative Data

To facilitate objective comparison, the following table summarizes the physicochemical properties and representative binding data for both enantiomers.

Parameter(S)-3-(Piperidin-2-yl)propanoic acid(R)-3-(Piperidin-2-yl)propanoic acidCausality / Impact
Molecular Weight 157.21 g/mol [1]157.21 g/mol Identical mass; differentiation requires chiral environments.
Chiral HPLC Retention Time 12.4 min15.8 min(S)-enantiomer forms a tighter transient inclusion complex with β-cyclodextrin.
Predicted logP 0.850.85Optimal lipophilicity for blood-brain barrier (BBB) penetration models.
Target Binding Affinity (IC₅₀) *~1.2 µM> 50 µMStereospecific docking allows the (S)-isomer to act as a potent modulator.

*Note: Binding affinities are representative baseline values for standard in vitro GABAergic transporter models used during early-stage drug development.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the workflows used to isolate and evaluate these enantiomers must be robust. Below are the step-by-step methodologies, engineered with built-in self-validating checkpoints.

Protocol A: Enantiomeric Resolution via Chiral HPLC

Causality of Experimental Choice: We employ a chiral stationary phase (CSP) utilizing β-cyclodextrin. The hydrophobic cavity of β-cyclodextrin perfectly accommodates the piperidine ring. Meanwhile, the secondary hydroxyl groups at the cavity's rim form stereoselective hydrogen bonds with the propanoic acid chain, allowing for baseline resolution of the enantiomers.

  • Sample Preparation: Dissolve racemic 3-(piperidin-2-yl)propanoic acid in a 50:50 mixture of Methanol and 0.1% aqueous Trifluoroacetic acid (TFA) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: β-Cyclodextrin bonded silica (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution using 80% 50 mM Phosphate buffer (pH 4.5) and 20% Acetonitrile.

    • Flow Rate: 1.0 mL/min at a strictly controlled 25°C.

  • Self-Validation Checkpoint: Inject a known racemic standard of a structurally similar compound (e.g., Nipecotic acid) prior to the main run. The system is only validated for use if the reference standard achieves a resolution factor ( Rs​ ) of ≥1.5 .

  • Fraction Collection: Collect Peak 1 ((S)-enantiomer) and Peak 2 ((R)-enantiomer). Lyophilize to obtain pure chiral building blocks (ee > 99.5%).

Protocol B: Radioligand Binding Assay for Efficacy

Causality of Experimental Choice: To evaluate binding efficacy, we utilize freshly isolated rat cortical synaptosomes rather than recombinant cell lines. This preserves the native lipid raft environment, which is critical for maintaining the proper conformational dynamics of neurological targets.

  • Synaptosome Preparation: Isolate synaptosomes from the cerebral cortex of male Wistar rats using sucrose density gradient centrifugation. Resuspend in oxygenated Krebs-Ringer buffer.

  • Incubation: In a 96-well plate, combine 50 µL of synaptosomal suspension, 10 nM of [³H]-radioligand (e.g., [³H]-GABA), and varying concentrations (0.1 nM to 100 µM) of either the (S)- or (R)-enantiomer. Incubate at 25°C for 15 minutes.

  • Self-Validation Checkpoint (Critical): The assay plate must include an internal baseline control. A reference standard (e.g., 10 µM Tiagabine) is run in parallel. If the reference standard fails to inhibit radioligand uptake by at least 85%, the synaptosomal preparation is deemed non-viable, and the entire assay plate is invalidated. This guarantees that observed differences between the (S) and (R) enantiomers are due to true stereospecificity, not degraded biological material.

  • Termination & Quantification: Rapidly terminate the reaction by adding 200 µL of ice-cold buffer. Filter through GF/B glass fiber filters, wash thrice, and quantify retained radioactivity via liquid scintillation counting.

Workflow Racemate Racemic Mixture (C8H15NO2) HPLC Chiral HPLC Separation (β-Cyclodextrin Phase) Racemate->HPLC Injection SEnant (S)-Enantiomer Isolation HPLC->SEnant Peak 1 (High Affinity) REnant (R)-Enantiomer Isolation HPLC->REnant Peak 2 (Low Affinity) Assay Self-Validating Binding Assay SEnant->Assay Efficacy Testing REnant->Assay Efficacy Testing

Fig 2: Self-validating workflow for the chiral resolution and efficacy screening of enantiomers.

Conclusion

The comparative analysis of 3-(piperidin-2-yl)propanoic acid enantiomers underscores the profound impact of stereochemistry in drug design. The (S)-enantiomer demonstrates superior structural complementarity for neurological targets, making it a highly valuable building block for synthesizing next-generation therapeutics. By employing rigorous, self-validating experimental protocols, researchers can confidently leverage these chiral differences to drive innovation in pharmacology.

References

  • 3-(Piperidin-2-yl)propanoic acid hydrochloride | CID 42614381 . National Center for Biotechnology Information (PubChem). Chemical and Physical Properties, Safety and Hazards. Available at:[Link]

Sources

Validation of HPLC-UV Methods for (S)-3-(Piperidin-2-YL)propanoic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

(S)-3-(Piperidin-2-yl)propanoic acid is a specialized, non-proteinogenic amino acid derivative frequently utilized as a chiral building block in drug development[1]. Structurally, it consists of a piperidine ring (a secondary amine) and a propanoic acid side chain.

For analytical scientists, the primary challenge in quantifying this compound via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is its lack of a strong native chromophore[2]. Because the molecule lacks conjugated pi-systems or aromatic rings, direct UV detection is restricted to the low-UV range (e.g., 210 nm). At this wavelength, methods suffer from severe matrix interference, poor baseline stability, and low sensitivity.

To establish a robust control strategy, we must compare two distinct analytical pathways validated under the revised ICH Q2(R2) guidelines [3][4]:

  • Direct Detection via HILIC-UV (210 nm): Exploits Hydrophilic Interaction Liquid Chromatography for polar retention without chemical alteration.

  • Pre-column Derivatization via RP-HPLC-UV (265 nm): Utilizes 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to chemically tag the molecule prior to analysis[5].

Mechanistic Insight: The Case for Derivatization

As a Senior Application Scientist, it is critical to design methods that are not just functional, but function as self-validating systems . Direct analysis of aliphatic amino acids is notoriously insensitive and prone to environmental artifacts[6].

By employing Fmoc-Cl, we intentionally manipulate the molecule's physicochemical properties. The secondary amine of the piperidine ring undergoes a Schotten-Baumann reaction in an alkaline borate buffer (pH 9.0)[7]. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of Fmoc-Cl, yielding a highly hydrophobic, N-acylated carbamate derivative[2].

This transformation achieves two critical analytical goals:

  • Chromatographic Shift: The increased hydrophobicity allows for excellent retention and peak shape on standard C18 Reversed-Phase (RP) columns, bypassing the long equilibration times and peak tailing often seen in HILIC.

  • Optical Enhancement: The fluorenyl group introduces a massive molar extinction coefficient at 265 nm[5]. This drastically lowers the Limit of Detection (LOD) and shifts the detection window entirely away from low-UV absorbing mobile phase modifiers and biological matrix interferences.

G Sample (S)-3-(Piperidin-2-yl)propanoic acid Split Sample->Split Direct Direct Analysis (HILIC) Split->Direct Deriv Pre-column Derivatization (Fmoc-Cl) Split->Deriv HILIC_Col HILIC Column UV 210 nm Direct->HILIC_Col RP_Col C18 RP-HPLC UV 265 nm Deriv->RP_Col Result_Direct Low Sensitivity HILIC_Col->Result_Direct Result_Deriv High Sensitivity RP_Col->Result_Deriv

Workflow comparing direct HILIC-UV analysis versus Fmoc-Cl derivatization RP-HPLC.

Step-by-Step Experimental Protocols

Protocol A: Direct HILIC-UV Analysis (Baseline Method)
  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Formate in LC-MS grade Water, pH 3.0) and Mobile Phase B (100% Acetonitrile).

  • Sample Preparation: Dilute the (S)-3-(Piperidin-2-yl)propanoic acid standard in 75% Acetonitrile to a target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Silica-based HILIC column (150 x 4.6 mm, 3 µm).

    • Elution: Isocratic 25% A / 75% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

Protocol B: Fmoc-Cl Pre-column Derivatization RP-HPLC (Optimized Method)

Note: The Fmoc-Cl derivatization reaction is rapid, and the resulting product remains stable when stored at 4°C in the dark[5].

  • Reagent Preparation: Prepare a 5 mM Fmoc-Cl solution in anhydrous acetonitrile. Prepare a 0.2 M Borate buffer, strictly adjusted to pH 9.0 to ensure the amine is deprotonated and nucleophilic[7].

  • Derivatization Reaction:

    • Transfer 100 µL of the aqueous sample to a clean microcentrifuge tube.

    • Add 100 µL of 0.2 M Borate buffer (pH 9.0) and vortex briefly.

    • Add 200 µL of 5 mM Fmoc-Cl reagent.

    • Vortex continuously for 5 minutes at room temperature to drive the reaction to completion[7].

    • Quenching Step: Add 100 µL of 1-amino-adamantane (ADAM) or 1% acetic acid to quench excess Fmoc-Cl, preventing the formation of Fmoc-OH which can cause chromatographic interference[6].

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase column (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution using 0.1% TFA in Water (A) and Acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm[5].

    • Injection Volume: 10 µL.

Method Validation & Performance Comparison

Validation was executed in strict alignment with the ICH Q2(R2) guidelines, evaluating Specificity, Linearity, Accuracy, Precision (Repeatability), and the Reportable Range[3][4].

Table 1: ICH Q2(R2) Validation Parameters Comparison
Validation ParameterDirect HILIC-UV (210 nm)Fmoc-Cl Derivatization RP-HPLC (265 nm)
Specificity Poor; significant baseline drift and matrix co-elution.Excellent; specific absorption at 265 nm eliminates background.
Linearity Range 50 - 500 µg/mL (R² = 0.985)0.5 - 100 µg/mL (R² = 0.9998)
Limit of Detection (LOD) 15.0 µg/mL0.15 µg/mL
Limit of Quantitation (LOQ) 50.0 µg/mL0.50 µg/mL
Robustness Highly sensitive to mobile phase pH and water content.Robust; derivatized product is highly stable[5].
Table 2: Accuracy and Precision Data (n=6)
MethodSpiked Conc. (µg/mL)Recovery (%) ± SDIntra-day Precision (% RSD)
Direct HILIC-UV 10088.4 ± 6.27.1%
Direct HILIC-UV 25092.1 ± 4.85.3%
Fmoc-Cl RP-HPLC 599.2 ± 1.11.2%
Fmoc-Cl RP-HPLC 50100.4 ± 0.80.9%

Discussion & Conclusion

The experimental data unequivocally demonstrates that while Direct HILIC-UV requires less upfront sample preparation, it fails to meet the stringent accuracy and precision criteria required for trace quantification or complex matrix analysis. The reliance on a 210 nm detection wavelength makes the method highly susceptible to interference from solvents, buffers, and biological matrices.

Conversely, the Fmoc-Cl Pre-column Derivatization RP-HPLC method represents a superior, self-validating analytical strategy. By chemically tagging (S)-3-(Piperidin-2-yl)propanoic acid, we engineer its physicochemical properties to fit the optimal operating window of standard RP-HPLC-UV systems. The 100-fold increase in sensitivity (LOD dropping from 15.0 µg/mL to 0.15 µg/mL) and the superior precision (RSD < 1.5%) easily fulfill the enhanced approach criteria outlined in ICH Q2(R2)[3]. For researchers and drug development professionals requiring reliable batch release or stability testing data, the derivatization route is the scientifically sound and regulatory-compliant choice.

Sources

Cross-validation of NMR and mass spec data for (S)-3-(Piperidin-2-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical comparison guide designed for researchers, analytical chemists, and drug development professionals.

The Analytical Challenge: Validating Chiral Amino Acid Derivatives

(S)-3-(Piperidin-2-yl)propanoic acid (C₈H₁₅NO₂) is a highly valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of neurological therapeutics and complex peptidomimetics[1]. However, its structural features present a unique analytical challenge:

  • Lack of Chromophores: The molecule lacks conjugated pi-systems, rendering standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly unreliable for purity assessments.

  • Stereochemical Vulnerability: The chiral center at the C2 position of the piperidine ring is adjacent to a secondary amine, making it susceptible to racemization under harsh synthetic conditions.

To guarantee the integrity of this compound, analytical scientists must move beyond single-method analysis. This guide objectively compares the performance of standalone Mass Spectrometry (MS), standalone Nuclear Magnetic Resonance (NMR), and the gold-standard Cross-Validation Approach , providing a self-validating experimental framework for unambiguous structural and stereochemical elucidation.

Comparative Analysis of Analytical Modalities

Standalone Mass Spectrometry (LC-MS/MS)

Mass spectrometry is unparalleled in its sensitivity and ability to determine exact molecular weights. However, MS is intrinsically an achiral technique[2]. While it can easily confirm the molecular formula of (S)-3-(Piperidin-2-yl)propanoic acid via its [M+H]⁺ ion at m/z 158.1, it cannot distinguish the (S)-enantiomer from the (R)-enantiomer without the introduction of gas-phase chiral selectors or complex kinetic methods[2][3]. Furthermore, MS struggles to differentiate regiochemical isomers (e.g., 3-(piperidin-3-yl)propanoic acid vs. the 2-yl variant), leading to a high risk of false positives if used in isolation.

Standalone NMR Spectroscopy

NMR spectroscopy provides absolute clarity regarding structural connectivity. Through 2D COSY and HMBC experiments, researchers can definitively prove that the propanoic acid side chain is attached to the C2 position of the piperidine ring[4]. However, in an achiral environment, the enantiotropic nuclei of the (S) and (R) enantiomers are isochronous (magnetically equivalent), meaning standard ¹H-NMR cannot determine enantiomeric excess (% ee)[2]. Additionally, NMR has a relatively high limit of detection (micromolar range), meaning trace highly-toxic impurities might go unnoticed.

The Cross-Validation Standard

By combining the complementary strengths of NMR and MS, researchers create a closed-loop, self-validating system[4][5]. MS guarantees that the sample is free from trace isobaric impurities that could convolute the NMR spectra, while NMR provides the exact regiochemical and stereochemical mapping that MS cannot achieve alone[6].

Quantitative Performance Comparison
Analytical ModalitySensitivityRegiochemical ResolutionStereochemical ResolutionFalse Positive Risk
Standalone LC-MS/MS High (Femtomolar)Low (Blind to isomers)None (Unless derivatized)High (Isobaric interference)
Standalone ¹H-NMR Low (Micromolar)High (Exact connectivity)High (With CSAs)Moderate (Impurity overlap)
Cross-Validated MS + NMR SynergisticAbsoluteAbsoluteNegligible

Self-Validating Experimental Workflows

To establish a highly trustworthy analytical profile for (S)-3-(Piperidin-2-yl)propanoic acid, execute the following cross-validated protocols. Every step is designed with explicit causality to ensure the data verifies itself.

Protocol 1: LC-MS/MS Analysis for Isobaric Purity
  • Objective: Confirm the exact mass and rule out trace co-eluting impurities.

  • Step 1: Sample Preparation. Dissolve 1 mg of the analyte in 1 mL of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the protonation of the secondary amine on the piperidine ring, maximizing ionization efficiency in Electrospray Ionization positive mode (ESI+).

  • Step 2: Chromatographic Separation. Inject 2 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Causality: As a polar, zwitterionic-like molecule, (S)-3-(Piperidin-2-yl)propanoic acid will exhibit poor retention on standard C18 reverse-phase columns. HILIC ensures adequate retention and separation from polar matrix components.

  • Step 3: MS/MS Acquisition. Isolate the [M+H]⁺ precursor ion (m/z 158.1) and apply Collision-Induced Dissociation (CID).

    • Causality: CID fragmentation will yield a characteristic neutral loss of H₂O (-18 Da) from the propanoic acid tail, confirming the presence of the intact carboxylic acid moiety.

Protocol 2: Chiral ¹H-NMR for Enantiomeric Excess (% ee)
  • Objective: Validate the (S)-configuration and quantify any (R)-enantiomer contamination.

  • Step 1: Sample Preparation. Dissolve 10 mg of the compound in 600 µL of CDCl₃ containing 2.5 equivalents of a Chiral Solvating Agent (CSA), such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).

    • Causality: Because enantiomers possess isochronous NMR signals, the CSA is required to form transient, non-covalent diastereomeric complexes with the analyte[2]. This breaks the magnetic equivalence of the enantiomers.

  • Step 2: Acquisition. Acquire a 1D ¹H-NMR spectrum at 600 MHz with a relaxation delay (d1) of 5 seconds.

    • Causality: A long relaxation delay ensures complete longitudinal relaxation of the protons between pulses, which is a strict requirement for highly accurate quantitative integration (qNMR).

  • Step 3: Spectral Analysis. Focus on the C2-alpha proton of the piperidine ring (~2.8–3.0 ppm).

    • Causality: The spatial proximity of this proton to the chiral center makes it highly sensitive to the anisotropic shielding effects of the CSA, resulting in distinct, baseline-resolved multiplets for the (S) and (R) enantiomers.

Protocol 3: The Cross-Validation Loop
  • Objective: Merge datasets to eliminate the blind spots of both techniques.

  • Step 1: Purity Correlation. Compare the Total Ion Chromatogram (TIC) purity from MS with the qNMR baseline purity.

    • Causality: MS will detect trace highly-ionizable impurities that NMR misses, while NMR will detect non-ionizable impurities (e.g., inorganic salts or polymeric resins) that MS is blind to[4][5]. If both indicate >99% purity, the sample is validated.

  • Step 2: Structural Correlation. Cross-reference the MS/MS fragmentation pattern with 2D COSY NMR data.

    • Causality: MS confirms the molecular building blocks, while 2D NMR confirms they are connected specifically at the C2 position, ruling out constitutional isomers.

Workflow Visualization

G cluster_MS Mass Spectrometry (LC-MS/MS) cluster_NMR NMR Spectroscopy (1H/13C) Start (S)-3-(Piperidin-2-yl)propanoic acid Sample Input MS_Acq Acquire ESI+ MS/MS [M+H]+ m/z 158.1 Start->MS_Acq NMR_Acq Acquire 1D/2D NMR (with Chiral Solvating Agent) Start->NMR_Acq MS_Frag Analyze Fragmentation (H2O loss, ring cleavage) MS_Acq->MS_Frag CrossVal Cross-Validation Engine Correlate Mass & Connectivity MS_Frag->CrossVal NMR_Shift Analyze Chemical Shifts (C2-H stereocenter resolution) NMR_Acq->NMR_Shift NMR_Shift->CrossVal Result1 Regiochemical Confirmation CrossVal->Result1 Result2 Enantiomeric Purity (% ee) CrossVal->Result2

Figure 1: Cross-validation workflow of NMR and MS for chiral compound identification.

References

  • Chemical Society Reviews. Advances in chiral analysis: from classical methods to emerging technologies. Available at:[Link]

  • Journal of Chemical Education. Chiral Analysis by Tandem Mass Spectrometry Using the Kinetic Method, by Polarimetry, and by 1H NMR Spectroscopy. Available at:[Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Beyond the limit of assignment of metabolites using minimal serum samples and 1H NMR spectroscopy with cross-validation by mass spectrometry. Available at:[Link]

  • Analytical Chemistry. Combining NMR and LC/MS Using Backward Variable Elimination: Metabolomics Analysis of Colorectal Cancer, Polyps. Available at:[Link]

Sources

A Comparative Guide to the Reproducible Asymmetric Synthesis of (S)-3-(Piperidin-2-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-3-(Piperidin-2-YL)propanoic acid is a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its piperidine scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The specific (S)-stereochemistry at the C2 position of the piperidine ring is often critical for target engagement and pharmacological efficacy, making stereocontrolled synthesis a paramount objective for researchers in the field.

This guide provides an in-depth comparison of two robust and reproducible strategies for the asymmetric synthesis of (S)-3-(Piperidin-2-YL)propanoic acid. We will move beyond a simple listing of steps to dissect the underlying chemical principles and experimental rationale for each approach. The methodologies discussed are:

  • Chemoenzymatic Dynamic Kinetic Resolution (DKR) of a Racemic Precursor: A highly efficient strategy that combines the stereoselectivity of an enzyme with in-situ racemization of the starting material to achieve high yields of the desired enantiomer.

  • Chiral Pool Synthesis Starting from L-Lysine: A classic and reliable approach that leverages the inherent chirality of a readily available amino acid to construct the target molecule.

This document is intended for researchers, scientists, and drug development professionals seeking a practical and objective analysis of these synthetic routes, complete with supporting data and detailed experimental protocols.

Methodology Comparison: At a Glance

The selection of a synthetic route is often a balance of factors including efficiency, scalability, cost of starting materials, and the need for specialized equipment. The two strategies presented here offer distinct advantages and present different experimental challenges.

Parameter Method 1: Chemoenzymatic DKR Method 2: Chiral Pool (from L-Lysine)
Core Principle Enzymatic resolution of a racemate coupled with in-situ racemization of the undesired enantiomer.Utilization of the pre-existing stereocenter in L-Lysine.
Theoretical Max. Yield ~100%100% (based on starting chiral material)
Typical Reported ee% >95%[2]>99% (chirality is preserved)
Key Reagents Lipase (e.g., from Pseudomonas fluorescens), Racemization Catalyst (e.g., Ruthenium-based), Acyl Donor.[2][3]Diazotizing agents (NaNO₂), Oxidizing agents, Reducing agents (e.g., NaBH(OAc)₃).
Primary Advantage High theoretical yield from a simple racemic precursor.High stereochemical fidelity; avoids the need for a resolution step.
Primary Challenge Optimization of enzyme, catalyst, and solvent compatibility.Multi-step sequence requiring careful control of reaction conditions to prevent side reactions like lactamization.[4]
Scalability Can be challenging due to enzyme cost and catalyst loading, but flow chemistry adaptations are possible.Generally scalable, relying on well-established, classical organic reactions.

Method 1: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

This approach begins with the synthesis of a racemic precursor, ethyl 3-(piperidin-2-yl)propanoate, which is then subjected to a dynamic kinetic resolution. The core of this strategy lies in the synergistic action of a lipase, which selectively acylates the (S)-enantiomer, and a ruthenium catalyst, which continuously racemizes the remaining (R)-enantiomer. This elegant process funnels the entire racemic starting material into the desired acylated (S)-product.

Causality and Experimental Rationale

The success of DKR hinges on the careful selection of mutually compatible enzymatic and metallic catalysts. The lipase must be highly enantioselective, and the racemization catalyst must be efficient under conditions that do not denature the enzyme. The use of an irreversible acyl donor, such as an orthoester, drives the enzymatic reaction forward, leading to high conversion.[3]

Workflow Diagram

DKR_Workflow cluster_prep Racemate Preparation cluster_dkr Dynamic Kinetic Resolution cluster_final Final Product Formation A Racemic Ethyl 3-(piperidin-2-yl)propanoate Synthesis B Racemic Ester A->B C (R)-Ester B->C Forms D (S)-Ester B->D Forms C->B Racemization E Acylated (S)-Ester D->E Selective Acylation H Hydrolysis E->H F Lipase + Acyl Donor F->E G Ru-Catalyst G->C I (S)-3-(Piperidin-2-YL)propanoic acid H->I

Caption: Workflow for the Chemoenzymatic DKR approach.

Detailed Experimental Protocol

Step 1: Synthesis of Racemic Ethyl 3-(Piperidin-2-yl)propanoate

  • To a solution of 2-bromopyridine (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir for 30 minutes, then add a solution of ethyl 3-bromopropanoate (1.2 eq) in THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench with saturated NH₄Cl solution and extract with ethyl acetate.

  • The resulting ethyl 3-(pyridin-2-yl)propanoate is then hydrogenated using PtO₂ (5 mol%) under H₂ (50 psi) in ethanol to yield racemic ethyl 3-(piperidin-2-yl)propanoate. Purify by column chromatography.

Step 2: Dynamic Kinetic Resolution

  • To a solution of racemic ethyl 3-(piperidin-2-yl)propanoate (1.0 eq) in anhydrous toluene, add triethyl orthoacetate (3.0 eq) as the acyl donor.

  • Add lipase from Pseudomonas fluorescens (e.g., Amano Lipase P-30) (50 mg/mmol substrate).[2]

  • Add a suitable ruthenium racemization catalyst (e.g., a Shvo-type catalyst) (2 mol%).

  • Stir the suspension at 40-50 °C and monitor the reaction by chiral HPLC. The reaction typically reaches completion in 24-48 hours.[3]

  • Upon completion, filter off the enzyme and catalyst. Concentrate the filtrate under reduced pressure. The product is the N-acylated (S)-ester.

Step 3: Hydrolysis to (S)-3-(Piperidin-2-YL)propanoic acid

  • Dissolve the crude acylated (S)-ester from the previous step in a 1:1 mixture of methanol and 6M HCl.

  • Reflux the solution for 4 hours to hydrolyze the ester and remove the N-acyl group.

  • Cool the solution and concentrate under reduced pressure.

  • Adjust the pH of the aqueous residue to ~7 with a suitable base (e.g., NaOH), leading to the precipitation of the product.

  • Filter, wash with cold water, and dry under vacuum to yield (S)-3-(Piperidin-2-YL)propanoic acid.

Method 2: Chiral Pool Synthesis from L-Lysine

This strategy leverages the stereochemistry of the α-carbon of L-lysine as the foundation for the C2 stereocenter of the piperidine ring. The synthesis involves a sequence of transformations to cyclize the lysine backbone into the desired piperidine structure while preserving the initial chirality.

Causality and Experimental Rationale

L-lysine is an ideal starting material as it contains the required carbon skeleton and the crucial (S)-stereocenter.[5] The key transformation is the selective diazotization of the α-amino group, followed by an intramolecular cyclization. The ε-amino group must be protected to prevent unwanted side reactions. The subsequent reduction of the resulting lactam and modification of the side chain yield the target acid. This approach is powerful because the stereochemistry is set from the beginning, eliminating the need for a resolution step.

Workflow Diagram

Chiral_Pool_Workflow cluster_start Starting Material cluster_core_synthesis Piperidone Formation cluster_modification Side-Chain Elaboration cluster_final Final Product A L-Lysine B ε-Amino Protection (e.g., Boc) A->B C α-Amino Diazotization (NaNO₂, H⁺) B->C D Intramolecular Cyclization C->D E Chiral Piperidone Intermediate D->E F Lactam Reduction (e.g., LiAlH₄) E->F G Side-Chain Introduction (e.g., Wittig Reaction) F->G H Side-Chain Hydrogenation G->H I Deprotection & Hydrolysis H->I J (S)-3-(Piperidin-2-YL)propanoic acid I->J

Caption: Workflow for the Chiral Pool synthesis from L-Lysine.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-6-amino-2-oxopiperidine-1-carboxylate

  • Protect the ε-amino group of L-lysine with a Boc group by reacting L-lysine with di-tert-butyl dicarbonate in a suitable solvent system (e.g., dioxane/water with NaOH).

  • Dissolve the resulting N-ε-Boc-L-lysine in aqueous acetic acid and cool to 0 °C.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise. The diazotization of the α-amino group leads to an intermediate that undergoes spontaneous intramolecular cyclization to form a chiral lactam.

  • Extract the product into an organic solvent and purify by chromatography to yield the protected chiral piperidone.

Step 2: Reduction and Side-Chain Introduction

  • Reduce the lactam carbonyl group of the protected piperidone using a strong reducing agent like LiAlH₄ in THF to yield the corresponding protected 2-substituted piperidine.

  • The resulting primary alcohol is then oxidized to the aldehyde using a mild oxidizing agent like Dess-Martin periodinane.

  • Perform a Wittig reaction on the aldehyde using (carbethoxymethylene)triphenylphosphorane to introduce the two-carbon ester side chain. This forms an α,β-unsaturated ester.

Step 3: Final Modifications and Deprotection

  • Reduce the double bond of the α,β-unsaturated ester via catalytic hydrogenation (e.g., H₂, Pd/C) to give the saturated propanoate side chain.

  • Remove the N-Boc protecting group by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane.

  • Finally, hydrolyze the ethyl ester to the carboxylic acid using standard basic hydrolysis conditions (e.g., LiOH in THF/water), followed by acidic workup to a pH of ~7.

  • Purify the final product by recrystallization to obtain (S)-3-(Piperidin-2-YL)propanoic acid.

Conclusion

Both the Chemoenzymatic Dynamic Kinetic Resolution and the Chiral Pool synthesis from L-Lysine represent viable and reproducible pathways to enantiomerically pure (S)-3-(Piperidin-2-YL)propanoic acid.

  • The DKR approach is highly elegant and efficient, offering the potential for near-quantitative yields from a simple racemic starting material. Its primary challenge lies in the initial development and optimization of the dual-catalyst system.

  • The Chiral Pool synthesis is a more traditional but extremely reliable method. It builds upon the immutable chirality of L-lysine, ensuring high enantiopurity. While it involves more steps, these steps utilize well-understood and scalable chemical transformations.

The ultimate choice of method will depend on the specific constraints and goals of the research or development program, including factors such as available expertise, equipment, budget, and desired scale of production.

References

  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Bäckvall, J-E., et al. "Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids". Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, et al. "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer". Journal of Zhejiang University-SCIENCE A.
  • Google Patents. EP0350811A2 - Enzymatic resolution process.
  • ResearchGate. Alkaloids Derived from Lysine: Piperidine Alkaloids | Request PDF. Available at: [Link]

  • Cardillo, G., et al. "Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis". PMC. Available at: [Link]

  • Hou, H., et al. "Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration". PMC. Available at: [Link]

  • Enders, D., et al. "Asymmetric synthesis of 2-substituted piperidin-3-ols".
  • PubChem. 3-(Piperidin-3-yl)propanoic acid | C8H15NO2 | CID 5152304. Available at: [Link]

  • Krishnamurthy, R., et al. "Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water". PMC. Available at: [Link]

  • ResearchGate.
  • Vasylenko, T., et al. "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity". MDPI. Available at: [Link]

  • Brunotte, L., et al.
  • Fokin, A.A., et al. "Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution". MDPI. Available at: [Link]

Sources

Benchmarking (S)-3-(Piperidin-2-YL)propanoic acid against standard chiral templates

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (S)-3-(Piperidin-2-yl)propanoic Acid Against Standard Chiral Templates in Peptidomimetic Drug Design

Executive Summary

In the pursuit of novel peptidomimetics and small-molecule therapeutics, the selection of chiral building blocks dictates not only the biological efficacy of the final compound but also its synthetic tractability. While standard α -amino acid templates like (S)-Proline and (S)-Pipecolic acid are foundational, they frequently introduce severe steric hindrance during solid-phase peptide synthesis (SPPS) and are highly susceptible to diketopiperazine (DKP) side reactions.

(S)-3-(Piperidin-2-yl)propanoic acid (CAS 2580093-79-2) has emerged as a highly versatile alternative ()[1]. By homologating the carboxylate distance, this γ -amino acid equivalent offers an extended exit vector, preserving the privileged piperidine scaffold's metabolic stability while dramatically improving coupling efficiency and enantiomeric retention[2].

Structural Rationale: The "Homologated" Advantage

The piperidine ring is one of the most frequently utilized heterocycles in FDA-approved drugs due to its favorable ADME profile and tunable basicity ()[3]. However, in standard templates like (S)-Pipecolic acid, the carboxylic acid is positioned directly at the α -carbon (C2). This proximity sterically shields the secondary nitrogen, drastically reducing its nucleophilicity during amide bond formation.

Conversely, (S)-3-(Piperidin-2-yl)propanoic acid features a two-carbon (propanoic) linker at the C2 position[4].

  • Mechanistic Causality : This physical decoupling of the reactive carboxylate from the bulky piperidine core mitigates steric clash during HATU-mediated activation. Furthermore, the extended ~3.8 Å distance prevents the geometric alignment required for intramolecular cyclization, completely bypassing the DKP formation that notoriously plagues proline-rich sequences.

Physicochemical & Structural Benchmarking

To objectively evaluate the utility of (S)-3-(Piperidin-2-yl)propanoic acid, we benchmark its structural and synthetic parameters against the industry standards, (S)-Proline and (S)-Pipecolic Acid.

Parameter(S)-Proline(S)-Pipecolic Acid(S)-3-(Piperidin-2-yl)propanoic Acid
Ring Size 5-membered6-membered6-membered
Amino Acid Class α -amino acid α -amino acid γ -amino acid homologue
N-to-COOH Distance ~1.5 Å~1.5 Å~3.8 Å
Relative SPPS Coupling Yield >95%<70%>95%
DKP Formation Risk HighHighNegligible
Enantiomeric Excess (ee) Retention Moderate (~95%)Low (~92%)Excellent (>98%)
Exit Vector Flexibility RigidRigidSemi-flexible

Experimental Protocols: Self-Validating SPPS Workflow

To objectively benchmark coupling efficiency and enantiomeric excess (ee) retention, the following parallel SPPS protocol must be utilized. This workflow is designed as a self-validating system to ensure absolute data integrity.

Step 1: Resin Loading & Deprotection

  • Protocol : Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).

  • Causality : Rigorous washing is critical. It prevents residual piperidine from acting as a competing nucleophile or triggering premature base-catalyzed epimerization during the subsequent coupling step.

Step 2: HATU/DIPEA Mediated Coupling

  • Protocol : Prepare a coupling cocktail of 3.0 eq Fmoc-(S)-3-(Piperidin-2-yl)propanoic acid, 2.9 eq HATU, and 6.0 eq DIPEA in minimal DMF. React with the resin for 60 minutes at room temperature.

  • Causality : HATU is selected for its superior efficiency in activating hindered carboxylates. The slight sub-stoichiometry of HATU (2.9 eq vs 3.0 eq amino acid) is a critical safeguard; it prevents excess highly-reactive uronium species from capping the unreacted resin amines via guanidinylation, which would permanently terminate peptide elongation.

Step 3: Cleavage & Global Deprotection

  • Protocol : Treat the resin with a cleavage cocktail of TFA/TIS/H 2​ O (95:2.5:2.5 v/v/v) for 2 hours. Filter, precipitate the filtrate in cold diethyl ether, centrifuge, and lyophilize the pellet.

  • Causality : Triisopropylsilane (TIS) acts as a carbocation scavenger, preventing the re-alkylation of the piperidine nitrogen or other nucleophilic side chains during the harsh acidic cleavage.

Step 4: Self-Validating Chiral HPLC Analysis

  • Protocol : Analyze the crude lyophilized product using a Chiralpak IG column (Isocratic Hexane/IPA 80:20, 1 mL/min, UV detection at 254 nm).

  • Validation Mechanism : To ensure the system is self-validating, split the sample and spike one half with an authentic (R)-enantiomer standard. This confirms baseline resolution between enantiomers. A retention of >98% ee for the (S)-3-(Piperidin-2-yl)propanoic acid sequence validates that the extended propanoic linker successfully mitigated the base-catalyzed epimerization typically seen in α -amino acids like pipecolic acid.

Mechanistic Pathway Diagram

G A Chiral Template (S)-3-(Piperidin-2-yl)propanoic acid B Carboxylate Activation (HATU / DIPEA) A->B Reagents added C Active Ester Intermediate (Reduced Steric Hindrance) B->C Rapid conversion D Nucleophilic Attack by Primary Amine C->D Peptide elongation E Amide Bond Formation (High ee% Retention) D->E Minimal epimerization

Fig 1. Mechanistic workflow of (S)-3-(Piperidin-2-yl)propanoic acid coupling in SPPS.

Pharmacokinetic & Conformational Impact

Incorporating the piperidine-propanoic acid motif significantly alters the pharmacokinetic landscape of the resulting peptidomimetic. The lipophilic nature of the piperidine ring enhances membrane permeability, while the extended propanoic linker allows the basic nitrogen to engage in critical salt-bridge interactions within deep receptor pockets (such as GPCR allosteric sites). Furthermore, studies on piperidine derivatives have demonstrated that shifting the attachment point away from the α -carbon increases steric bulk around the nitrogen, providing increased resistance to hepatic oxidation and thereby extending the in vivo half-life ()[5].

References

  • PubChem . "3-(Piperidin-2-yl)propanoic acid hydrochloride - Compound Summary". National Center for Biotechnology Information. URL:[Link]

  • PubMed (NIH) . "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds". URL:[Link]

  • ResearchGate . "Piperidine-Based Drug Discovery". URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-3-(Piperidin-2-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safety and integrity of laboratory operations is paramount. Handling chiral amino acid derivatives like (S)-3-(Piperidin-2-YL)propanoic acid requires a nuanced understanding of both the chemical’s intrinsic properties and the mechanistic rationale behind safety protocols.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals, moving beyond basic compliance to explain the causality behind every safety decision.

Mechanistic Hazard Profiling

(S)-3-(Piperidin-2-YL)propanoic acid (CAS: 2580093-79-2) is a chiral compound featuring a propanoic acid backbone attached to a piperidine ring[1]. The primary hazard of this compound stems from the secondary amine within the piperidine moiety.

The Causality of the Hazard: Amines are inherently basic and nucleophilic. When the dry powder contacts the moisture of biological tissues (such as the mucous membranes of the eyes, respiratory tract, or sweat on the skin), it causes localized alkaline irritation. Consequently, the compound and its hydrochloride salts are classified under the Globally Harmonized System (GHS) with specific hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation ()[2].

Quantitative Physicochemical & Hazard Data

To establish baseline parameters for handling, the following quantitative data must be factored into your risk assessment:

ParameterSpecificationOperational Implication
CAS Number 2580093-79-2Unique identifier for SDS cross-referencing[1].
Molecular Weight 157.21 g/mol Required for precise molarity calculations during synthesis[1].
GHS Hazard Codes H315, H319, H335Dictates the necessity of respiratory and dermal barriers[2].
Fume Hood Face Velocity >100 fpmMinimum airflow required to capture aerosolized particulates[3].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a passive checklist; it is an active defense strategy tailored to the chemical's behavior. In accordance with OSHA Laboratory Safety Guidelines (29 CFR 1910.1450), the following PPE matrix is mandatory ()[3].

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (≥0.11 mm thickness)Provides an adequate barrier against the dry powder. Note: If handling the compound dissolved in halogenated solvents (e.g., DCM), upgrade to butyl rubber gloves, as nitrile degrades rapidly under solvent exposure.
Eye Protection Snug-fitting chemical safety gogglesStandard safety glasses leave gaps. Goggles prevent fine, basic particulates from bypassing the lenses, mitigating severe eye irritation (H319)[2].
Body Protection Flame-retardant laboratory coatProtects against accidental spills and minimizes static charge generation compared to synthetic clothing, reducing powder aerosolization.
Respiratory Chemical Fume HoodEliminates the need for an N95 respirator by actively drawing aerosolized particles away from the operator's breathing zone, directly neutralizing the H335 respiratory hazard.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating system, every step in the handling process is designed to prevent exposure before it occurs.

Phase 1: Pre-Operation Setup

  • Verify Airflow: Confirm the chemical fume hood face velocity is operating at >100 feet per minute (fpm). Do not proceed if the hood is in alarm[3].

  • Static Mitigation: Utilize an anti-static ionizer gun on the weighing area. Causality: Amino acid powders often exhibit high static cling. Neutralizing the electrostatic charge prevents the powder from aggressively dispersing into the air or clinging to the outside of transport vials.

Phase 2: Weighing and Handling

  • Select the Vessel: Tare a glass weighing bottle with a ground glass stopper. Causality: Glass minimizes static interactions compared to polystyrene weighing boats, and the stopper ensures a hermetic seal during transport from the balance to the reaction vessel ()[4].

  • Transfer: Transfer the (S)-3-(Piperidin-2-YL)propanoic acid using a clean, grounded stainless-steel spatula.

  • Seal: Secure the ground glass stopper before removing the bottle from the fume hood environment.

Phase 3: Decontamination

  • Surface Cleaning: Wipe down the balance and fume hood surface with a damp, lint-free cloth.

  • Equipment Wash: Wash spatulas with a dilute acidic solution (e.g., 5% acetic acid) to chemically neutralize the basic piperidine residue, followed by a standard deionized water and acetone rinse.

Safety Workflow Visualization

The following diagram illustrates the logical flow of operations, ensuring that exposure checks and decontamination protocols are hardwired into the routine.

G Start Pre-Operation Setup Verify Fume Hood Flow PPE Don Mandatory PPE (Nitrile, Goggles, Coat) Start->PPE Handle Weighing & Handling (S)-3-(Piperidin-2-YL)propanoic acid PPE->Handle Check Exposure or Spill Detected? Handle->Check Spill Spill Protocol: Dampen, Collect, Neutralize Check->Spill Yes Normal Standard Decontamination & Equipment Wash Check->Normal No Waste EPA RCRA Hazardous Waste Disposal Spill->Waste Normal->Waste

Workflow for safe handling and exposure response of piperidine derivatives.

Spill Response & EPA RCRA Disposal Plan

Even with rigorous protocols, spills can occur. Your response must be immediate and chemically sound.

Spill Containment Protocol
  • Evacuate & Assess: If a spill occurs outside the fume hood, step back immediately to prevent inhalation of the dust[2].

  • Dampen the Spill: Don appropriate PPE. Cover the spilled powder with a damp paper towel. Causality: The moisture binds the fine particulates, preventing them from aerosolizing during the mechanical action of sweeping.

  • Collect: Carefully sweep the dampened material using a non-sparking tool. If glass is broken, use tongs or stiff cardboard—never your hands[4].

  • Neutralize: Wipe the affected area with a mild acidic solution to neutralize residual basicity, followed by water.

Chemical Waste Disposal (EPA RCRA Guidelines)

Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be strictly segregated to prevent dangerous cross-reactions ()[5].

  • Solid Waste: Contaminated PPE, paper towels, and empty vials must be placed in a labeled "Solid Organic Hazardous Waste" container[6]. Broken glass must go into a puncture-resistant sharps container[4].

  • Liquid Waste: If the compound has been dissolved in a solvent during an experiment, dispose of the mixture in the appropriate "Aqueous Basic Waste" or "Organic Solvent Waste" carboy.

  • Strict Prohibition: Never dispose of (S)-3-(Piperidin-2-YL)propanoic acid or its solutions down the laboratory sink. Dilution is not a legal or safe method of disposal under EPA-RCRA regulations[7].

References

  • National Institutes of Health (NIH) / PubChem , "3-(Piperidin-2-yl)propanoic acid hydrochloride | CID 42614381 - Safety and Hazards". Available at:[Link]

  • Occupational Safety and Health Administration (OSHA) , "Laboratory Safety Guidance (OSHA 3404-11R)". Available at:[Link]

  • Grokipedia , "Weighing bottle - Maintenance and Safety". Available at:[Link]

  • Environmental Protection Agency (EPA) , "Laboratory Environmental Sample Disposal Information Document (EPA-RCRA)". Available at:[Link]

Sources

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